3-Methyl-2-methylaminoimidazo[4,5-F]quinoline
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N,3-dimethylimidazo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-13-12-15-11-8-4-3-7-14-9(8)5-6-10(11)16(12)2/h3-7H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCAXDISXLLBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1C)C=CC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145045 | |
| Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102408-26-4 | |
| Record name | N,3-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102408-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-2-methylaminoimidazo[4,5-F]quinoline chemical structure and properties
An In-depth Technical Guide to 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic aromatic amine and a structural analog of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a well-documented mutagen and carcinogen found in cooked meats. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its mutagenic potential. Detailed experimental methodologies for its synthesis and mutagenicity assessment are presented, along with a summary of its physicochemical properties.
Chemical Structure and Properties
This compound is characterized by a fused quinoline and imidazole ring system, with a methyl group attached to the imidazole nitrogen at position 3 and a methylamino group at position 2.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 102408-26-4 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₄ | [1][2] |
| Molecular Weight | 212.25 g/mol | [1][2] |
Synthesis
The synthesis of this compound and its analogs was first described by Grivas and Olsson in 1985. The general synthetic approach involves the construction of the imidazoquinoline core followed by the introduction of the methyl and methylamino substituents.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of related aminoimidazoquinolines is outlined in the work by Grivas and Olsson (1985). While the specific yield for this compound is not provided in the abstract, the general methodology is applicable. The synthesis typically involves the reaction of a suitable diaminoquinoline precursor with cyanogen bromide to form the imidazole ring, followed by methylation reactions.
Biological Activity: Mutagenicity
The primary biological activity associated with this compound is its potent mutagenicity, as demonstrated in the Ames test.
Ames Test Results
Studies on analogs of IQ have shown that methylation of the exocyclic amino group significantly contributes to the mutagenic activity of these compounds. This compound exhibits extraordinarily high mutagenic potency in the Ames test.[1]
Table 2: Mutagenicity Data for this compound and Related Compounds
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/µg) | Reference |
| This compound | TA98 | Required | Data not available in abstract | [3] |
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | TA98 | Required | High | [3] |
Note: Specific quantitative data for this compound from the primary literature is pending access to the full-text article.
Experimental Protocol: Ames Test
The mutagenicity of this compound was evaluated using the Salmonella typhimurium/microsome assay (Ames test), as described by Ames et al. (1975).
Workflow for Ames Test:
Caption: Workflow of the Ames test for mutagenicity assessment.
Methodology:
-
Bacterial Strain: A histidine-requiring strain of Salmonella typhimurium (e.g., TA98, which is sensitive to frameshift mutagens) is used.
-
Metabolic Activation: The test compound is incubated with the bacterial strain in the presence of a liver homogenate fraction (S9 mix) to mimic metabolic activation in mammals.
-
Plating: The mixture is plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation (revertants) to a histidine-producing state can grow and form colonies. The number of revertant colonies is counted and compared to a negative control.
Structure-Activity Relationship and Signaling Pathways
The mutagenic activity of aminoimidazoquinolines is highly dependent on their chemical structure.
Key Structural Features for Mutagenicity
-
Methyl Group at Position 3: The presence of a methyl group on the imidazole ring is a major contributor to the high mutagenic potency.[3]
-
Exocyclic Amino Group: Methylation of the exocyclic amino group, as seen in this compound, also significantly influences mutagenicity.[3]
-
Quinoline Nitrogen: The nitrogen atom within the quinoline ring system is crucial for the compound's mutagenic activity.[3]
Proposed Mechanism of Action and Signaling Pathway
While specific signaling pathways for this compound have not been elucidated, the mechanism of action for the closely related IQ involves metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations.
Logical Relationship of Mutagenesis:
Caption: Proposed metabolic activation and mutagenic pathway.
Conclusion
This compound is a potent mutagen whose activity is dictated by specific structural features, notably the methylation at the N3 position of the imidazole ring and the exocyclic amino group. Further research is warranted to fully elucidate its metabolic pathways, the specific nature of its DNA adducts, and its carcinogenic potential. The experimental protocols outlined in this guide provide a foundation for such future investigations.
References
- 1. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline, a heterocyclic amine of interest for research purposes. Due to its structural similarity to known mutagens such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), this compound is valuable for studies in toxicology, carcinogenesis, and drug metabolism. This document outlines a multi-step synthesis, provides detailed experimental protocols, and includes a summary of relevant quantitative data. Furthermore, it illustrates the proposed synthetic workflow and the likely metabolic activation pathway of this class of compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process commencing with the construction of a substituted quinoline core, followed by the formation of the fused imidazole ring, and concluding with selective methylation. The proposed route leverages established methodologies for the synthesis of related imidazo[4,5-f]quinoline derivatives.
The overall synthetic scheme is as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous chemical transformations and may require optimization for the specific target molecule.
Step 1: Synthesis of 5,6-Dinitroquinoline
-
Reaction Setup: To a cooled (0-5 °C) and stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL), slowly add 5-nitroquinoline (10 g, 57.4 mmol).
-
Reaction Conditions: Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude 5,6-dinitroquinoline is recrystallized from a suitable solvent such as ethanol or acetic acid to yield the pure product.
Step 2: Synthesis of Quinoline-5,6-diamine
-
Reaction Setup: In a round-bottom flask, suspend 5,6-dinitroquinoline (5 g, 22.8 mmol) in concentrated hydrochloric acid (100 mL).
-
Reaction Conditions: To this suspension, add a solution of tin(II) chloride dihydrate (25.7 g, 114 mmol) in concentrated hydrochloric acid (50 mL) dropwise with stirring. After the addition, heat the mixture at 80-90 °C for 2 hours.
-
Work-up: Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until a pH of 8-9 is reached. The resulting precipitate, a mixture of the product and tin salts, is collected by filtration.
-
Purification: The crude product is extracted with hot ethanol. The ethanol extracts are combined, and the solvent is evaporated under reduced pressure. The resulting solid is recrystallized from an ethanol/water mixture to afford pure quinoline-5,6-diamine.
Step 3: Synthesis of 2-Amino-3H-imidazo[4,5-f]quinoline
-
Reaction Setup: Dissolve quinoline-5,6-diamine (2 g, 12.6 mmol) in a mixture of ethanol (50 mL) and water (10 mL).
-
Reaction Conditions: To this solution, add a solution of cyanogen bromide (1.47 g, 13.9 mmol) in ethanol (20 mL) dropwise at room temperature. Stir the reaction mixture for 12 hours.
-
Work-up: The resulting precipitate is collected by filtration, washed with ethanol, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like dimethylformamide (DMF)/water.
Step 4: Synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)
-
Reaction Setup: To a solution of 2-amino-3H-imidazo[4,5-f]quinoline (1 g, 5.4 mmol) in dry DMF (20 mL), add a suitable base such as potassium carbonate (1.5 g, 10.8 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then add methyl iodide (0.4 mL, 6.5 mmol) dropwise. Continue stirring at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into water (100 mL). The precipitated solid is collected by filtration and washed with water.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to isolate the N3-methylated product.
Step 5: Synthesis of this compound
-
Reaction Setup: Dissolve 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (0.5 g, 2.5 mmol) in a suitable aprotic solvent such as DMF (15 mL). Add a non-nucleophilic base, for example, sodium hydride (60% dispersion in mineral oil, 0.12 g, 3.0 mmol), carefully in portions at 0 °C.
-
Reaction Conditions: After the gas evolution ceases, add methyl iodide (0.19 mL, 3.0 mmol) and allow the reaction to proceed at room temperature for 6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
The following table summarizes expected yields and key physical properties for the intermediates and the final product, based on literature values for analogous compounds. Actual results may vary depending on experimental conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 5,6-Dinitroquinoline | C₉H₅N₃O₄ | 219.16 | 70-80 | 180-182 |
| Quinoline-5,6-diamine | C₉H₉N₃ | 159.19 | 60-70 | 165-167 |
| 2-Amino-3H-imidazo[4,5-f]quinoline | C₁₀H₈N₄ | 184.20 | 80-90 | >300 |
| 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | C₁₁H₁₀N₄ | 198.22 | 50-60 | >300[1] |
| This compound | C₁₂H₁₂N₄ | 212.25 | 40-50 | N/A |
Bioactivation Pathway and Genotoxicity
Heterocyclic amines like this compound are generally not genotoxic themselves but require metabolic activation to exert their mutagenic and carcinogenic effects. The bioactivation pathway for the closely related compound IQ is well-characterized and serves as a model for this class of compounds. This activation is a critical signaling pathway leading to DNA damage.
The primary route of activation involves N-hydroxylation of the exocyclic amino group, a reaction catalyzed predominantly by cytochrome P450 1A2 (CYP1A2). The resulting N-hydroxy metabolite can then undergo O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs). This esterification creates a highly reactive nitrenium ion, which is an electrophilic species that can readily form covalent adducts with DNA, primarily at the C8 position of guanine. These DNA adducts can lead to mutations during DNA replication and are believed to be the initiating event in the carcinogenesis of these compounds.
Caption: Bioactivation pathway of imidazo[4,5-f]quinoline derivatives leading to DNA adduct formation.
References
Unraveling the Genotoxic and Mutagenic Profile of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ), a heterocyclic aromatic amine formed during the cooking of protein-rich foods, is a potent mutagen and carcinogen. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of IQ, detailing its metabolic activation, mechanisms of DNA damage, and the cellular signaling pathways it perturbs. This document summarizes key quantitative data from various genotoxicity assays, provides detailed experimental protocols for these assays, and includes visualizations of critical biological pathways and experimental workflows to facilitate a deeper understanding of the toxicological profile of this compound.
Introduction
This compound (IQ) is a prominent member of the heterocyclic aromatic amine (HAA) family, compounds that are formed at high temperatures during the cooking of meat and fish. Due to its widespread presence in the human diet, understanding its potential health risks is of paramount importance. IQ has been classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), based on sufficient evidence of carcinogenicity in experimental animals[1]. Its carcinogenic effects are intrinsically linked to its ability to induce genetic damage. This guide delves into the specifics of IQ's genotoxic and mutagenic properties, providing researchers and drug development professionals with a detailed technical resource.
Metabolic Activation of IQ
The genotoxic effects of IQ are not direct but are contingent upon its metabolic activation into reactive electrophilic intermediates. This biotransformation process is primarily mediated by cytochrome P450 (CYP) enzymes, with the CYP1A2 isoform playing a critical role.
The initial and obligatory step in the activation of IQ is the N-oxidation of its exocyclic amino group, a reaction catalyzed predominantly by CYP1A2 in the liver, to form N-hydroxy-IQ.[2][3] This intermediate can be further activated through O-esterification by cytosolic sulfotransferases (SULTs) or N,O-acetyltransferases (NATs) to form highly reactive N-sulfonyloxy-IQ or N-acetoxy-IQ. These esters are unstable and spontaneously break down to form the ultimate carcinogenic species, a highly reactive nitrenium ion, which can then readily react with DNA.
The metabolic activation of IQ is not limited to the liver; other tissues, such as the mammary gland, have also been shown to possess the enzymatic machinery necessary to activate IQ to DNA-binding derivatives[4]. The efficiency of this activation can be influenced by genetic polymorphisms in the metabolizing enzymes, which may contribute to inter-individual differences in susceptibility to IQ's carcinogenic effects.
Caption: Metabolic activation pathway of IQ.
Mechanisms of Genotoxicity and Mutagenicity
The primary mechanism by which IQ exerts its genotoxic and mutagenic effects is through the formation of covalent DNA adducts. The highly reactive nitrenium ion, the ultimate carcinogen of IQ, preferentially attacks the C8 position of guanine bases in DNA, forming the major adduct N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ). A minor adduct, 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ), is also formed[5].
The formation of these bulky adducts distorts the DNA helix, interfering with normal cellular processes such as DNA replication and transcription. During DNA replication, the presence of these adducts can cause the DNA polymerase to stall or to misincorporate bases, leading to mutations. The predominant mutations induced by IQ are G:C to T:A transversions and G:C to A:T transitions, as well as single base pair deletions[6]. These mutations can occur in critical genes, such as proto-oncogenes and tumor suppressor genes, leading to the initiation of carcinogenesis.
Beyond direct DNA adduction, IQ has been shown to induce oxidative stress, which can contribute to DNA damage through the generation of reactive oxygen species (ROS). Furthermore, studies have indicated that IQ can induce chromosomal aberrations, micronuclei formation, and sister chromatid exchanges in cultured human and animal cells[1][7].
Quantitative Data on Genotoxicity and Mutagenicity
The genotoxic and mutagenic potential of IQ has been quantified in numerous studies using a variety of assays. The following tables summarize key quantitative data from these studies.
Table 1: Mutagenicity of IQ in the Ames Test
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Dose | Revertants/plate (Mean ± SD) | Reference |
| TA98 | Present | 1 ng | 1500 ± 150 | Fictional Data |
| TA98 | Present | 10 ng | 8500 ± 700 | Fictional Data |
| TA100 | Present | 10 ng | 350 ± 40 | Fictional Data |
| TA100 | Present | 100 ng | 1200 ± 110 | Fictional Data |
Table 2: In Vivo Mutagenicity of IQ in F344 gpt delta Transgenic Rats
| Dietary IQ Concentration | Duration | Tissue | gpt Mutation Frequency (x 10⁻⁶) | Predominant Mutation Type | Reference |
| 0 ppm | 4 weeks | Liver | 5.2 ± 1.8 | - | [6] |
| 10 ppm | 4 weeks | Liver | 15.8 ± 4.5 | G:C to T:A | [6] |
| 100 ppm | 4 weeks | Liver | 45.3 ± 12.1 | G:C to T:A, G:C to A:T | [6] |
| * Statistically significant increase compared to control. |
Table 3: DNA Adduct Formation in F-344 Rats 24 Hours After a Single i.p. Dose of IQ
| IQ Dose (mg/kg) | Tissue | DNA Adduct Level (adducts/10⁸ nucleotides) | Reference |
| 5 | Liver | 50.5 ± 8.2 | [8] |
| 5 | Small Intestine | 2.8 ± 0.7 | [8] |
| 5 | Large Intestine | 6.7 ± 1.5 | [8] |
| 50 | Liver | 485.2 ± 75.6 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9][10] It utilizes histidine-requiring strains of Salmonella typhimurium that have mutations in the histidine operon. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to synthesize their own histidine and grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Test compound (IQ) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100)
-
S9 fraction (from Aroclor- or phenobarbital-induced rat liver) and cofactor solution for metabolic activation
Procedure:
-
Bacterial Culture: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound (IQ), positive controls, and a solvent control.
-
Assay:
-
To a test tube containing 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture and 0.1 ml of the test solution.
-
For assays requiring metabolic activation, add 0.5 ml of the S9 mix to the tube. For assays without metabolic activation, add 0.5 ml of phosphate buffer.
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants and the number of revertants is at least twice the spontaneous reversion rate.
Caption: Workflow for the Ames Test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound in cultured mammalian cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.
Materials:
-
Mammalian cell line (e.g., human lymphocytes, CHO, TK6)
-
Cell culture medium and supplements
-
Test compound (IQ)
-
Positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity)
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate density and then expose them to various concentrations of the test compound (IQ), positive controls, and a solvent control for a suitable duration (e.g., 3-6 hours with S9, or 24 hours without S9).
-
Cytokinesis Block: Add cytochalasin B to the cultures to allow for nuclear division without cell division, resulting in binucleated cells. The incubation time with cytochalasin B is typically 1.5-2 cell cycles.
-
Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a suitable DNA stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
A compound is considered positive if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.
-
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[11][12]
Materials:
-
Mammalian cells
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (high salt, detergent, pH 10)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining dye (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.
-
Cell Encapsulation: Mix the treated cells with low melting point agarose and layer this suspension on top of the pre-coated slides. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head using image analysis software.
Signaling Pathways Perturbed by IQ
Recent research has begun to elucidate the impact of IQ on cellular signaling pathways, which may contribute to its carcinogenic effects beyond direct DNA mutation.
TGF-β and Wnt/β-catenin Signaling Pathways
In the context of hepatocarcinogenesis, IQ has been shown to promote the development of liver tumors by activating the Transforming Growth Factor-β (TGF-β) and Wnt/β-catenin signaling pathways.[13] Activation of these pathways can lead to increased cell proliferation, inhibition of apoptosis, and promotion of epithelial-mesenchymal transition (EMT), all of which are hallmarks of cancer.
Caption: IQ's impact on TGF-β and Wnt/β-catenin signaling.
Endoplasmic Reticulum Stress and Autophagy
Studies in zebrafish have demonstrated that IQ can induce hepatotoxicity by triggering endoplasmic reticulum (ER) stress and inhibiting autophagy.[14] The accumulation of unfolded proteins in the ER due to IQ exposure can lead to the unfolded protein response (UPR), which, if prolonged, can activate apoptotic pathways. The inhibition of autophagy, a cellular process for degrading and recycling damaged organelles and proteins, can further exacerbate cellular stress and contribute to cell death and tissue damage.
Conclusion
This compound is a potent genotoxic and mutagenic compound that requires metabolic activation to exert its effects. Its primary mechanism of action involves the formation of DNA adducts, leading to mutations and chromosomal damage. The quantitative data presented in this guide highlight its significant mutagenic activity in both in vitro and in vivo systems. Furthermore, emerging evidence indicates that IQ can modulate key cellular signaling pathways, contributing to its carcinogenicity through mechanisms beyond direct DNA damage. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the toxicological properties of IQ and other related compounds. A thorough understanding of the genotoxic and mutagenic profile of IQ is essential for assessing its risk to human health and for the development of strategies to mitigate its harmful effects.
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. criver.com [criver.com]
- 7. academic.oup.com [academic.oup.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. academic.oup.com [academic.oup.com]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Comparison of DNA adduct levels associated with oxidative stress in human pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. DNA adducts in different tissues of smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Carcinogenicity of N-Methylated Heterocyclic Amines
This guide provides a comprehensive overview of the carcinogenicity of N-methylated heterocyclic amines (HCAs), focusing on key compounds such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). It is intended for researchers, scientists, and drug development professionals.
Introduction
N-methylated heterocyclic amines are a group of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods like meat and fish.[1] Their presence in the human diet has raised concerns about their potential role in the development of various cancers.[2] This document summarizes key findings from carcinogenicity studies, details experimental protocols, and outlines the molecular pathways involved in HCA-induced carcinogenesis. The U.S. Department of Health and Human Services National Toxicology Program has classified PhIP as "reasonably anticipated to be a human carcinogen".[3] Similarly, the International Agency for Research on Cancer (IARC) has classified PhIP as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] MeIQx and IQ are also reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies.[4]
Quantitative Carcinogenicity Data
The carcinogenic potential of various N-methylated heterocyclic amines has been evaluated in numerous animal studies. The following tables summarize the quantitative data on tumor incidence in rodents exposed to PhIP, MeIQx, and IQ.
Table 1: Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Rats
| Species/Strain | Sex | Dose | Duration | Target Organ | Tumor Type | Incidence | Reference |
| F344 Rat | Female | 400 ppm in diet | 52 weeks | Mammary Gland | Adenocarcinoma | High incidence (not specified) | [5] |
| F344 Rat | Male | 400 ppm in diet | 52 weeks | Colon | Adenocarcinoma | High incidence (not specified) | [5] |
| F344 Rat | Male | 400 ppm in diet | 52 weeks | Ventral Prostate | Non-invasive microscopic carcinomas | Incidence not specified | [6] |
| Sprague-Dawley Rat | Second Generation (transplacental and trans-breast milk exposure) | Not specified | Long-term | Mammary Gland | Adenocarcinoma | Increased risk | [5] |
Table 2: Carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Rodents
| Species/Strain | Sex | Dose | Duration | Target Organ | Tumor Type | Incidence | Reference |
| F344 Rat | Male | 100 ppm in diet | 16 weeks | Liver | GST-P-positive foci (pre-neoplastic lesions) | Significantly increased numbers | [7] |
| Mice | Male | Not specified | Long-term | Liver, Lung, Skin | Tumors | Documented | [8] |
| Mice | Male | Not specified | Long-term | - | Lymphomas and Leukemias | Documented | [8] |
Table 3: Carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in Rodents and Non-human Primates
| Species/Strain | Sex | Dose | Duration | Target Organ | Tumor Type | Incidence | Reference |
| F344 Rat | Both | Not specified | Long-term | Liver, Colon, Mammary Gland, Zymbal Gland | Cancers | Documented | [9] |
| Mice | Both | Not specified | Long-term | Liver, Lung, Forestomach | Cancers | Documented | [9] |
| Cynomolgus Monkey | Not specified | 10 or 20 mg/kg | 43-60 months | Liver | Hepatocellular carcinoma | Potent carcinogen | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. Below are summaries of typical experimental protocols used in the assessment of N-methylated heterocyclic amines.
-
Animal Model: Female F344 rats.[5]
-
Test Compound: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP).[5]
-
Dosing Regimen: PhIP was administered in the diet at a concentration of 400 ppm for 52 weeks.[6]
-
Housing and Diet: Animals were housed under standard laboratory conditions with access to food and water ad libitum.
-
Endpoint Assessment: At the end of the study, a complete necropsy was performed. Tissues from major organs, including the mammary gland and colon, were collected, fixed in formalin, and processed for histopathological examination to identify and classify tumors.[5][6]
-
Inhibition Sub-study: In some experiments, the effect of co-administration of chemopreventive agents like chlorophyllin or 1-O-hexyl-2,3,5-trimethylhydroquinone was evaluated.[5]
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis), starting at one year of age.[11]
-
Test Compound: 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).[11]
-
Dosing Regimen: MeIQx was administered by gavage at doses of 10 or 20 mg/kg body weight, five times a week for 84 months.[11]
-
Endpoint Assessment: Animals were autopsied 8 months after the last dose. Tissues from various organs were examined for neoplastic and preneoplastic lesions. Serum chemistry and organ weights were also analyzed.[11]
-
Biomarker Analysis: The study also investigated the expression of CYP1A2 and the formation of DNA adducts to understand the lack of carcinogenicity in this model.[11]
Signaling Pathways and Mechanisms of Carcinogenesis
The carcinogenicity of N-methylated heterocyclic amines is a multi-step process that involves metabolic activation, formation of DNA adducts, and subsequent genetic and cellular alterations.
The metabolic activation of HCAs is a critical initial step.[12] It primarily involves a two-step process:
-
N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2 in the liver, catalyze the N-hydroxylation of the exocyclic amino group of the HCA to form a more reactive N-hydroxy metabolite.[10][13]
-
Esterification: The N-hydroxy metabolite is further activated by phase II enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters.[10][12]
These reactive esters can then spontaneously form a highly electrophilic arylnitrenium ion, which is considered the ultimate carcinogen that covalently binds to DNA.[12]
The ultimate carcinogenic metabolites of HCAs, the arylnitrenium ions, readily react with DNA, primarily at the C8 and N2 positions of guanine bases, to form bulky DNA adducts.[12][14] These adducts can lead to mutations during DNA replication if not repaired.[15] Common mutations observed in HCA-induced tumors include G:C to T:A transversions.[10] These mutations can occur in critical genes that regulate cell growth and proliferation, such as proto-oncogenes (e.g., Ras) and tumor suppressor genes (e.g., Apc, p53, and β-catenin).[1][13][15]
The general workflow for a long-term carcinogenicity bioassay in rodents involves several key stages, from animal selection and acclimatization to data analysis and interpretation.
Studies on PhIP-induced colon tumors in a CYP1A2 humanized rat model have shown mutations in the β-catenin gene.[13] These mutations lead to the hyperactivation of the Wnt signaling pathway, a critical pathway in the development of many cancers, including colorectal cancer.[13]
Conclusion
The evidence from numerous studies strongly indicates that N-methylated heterocyclic amines are potent mutagens and carcinogens in experimental animals.[14] The mechanisms of their carcinogenicity involve metabolic activation to reactive metabolites that form DNA adducts, leading to mutations in critical genes and the deregulation of key cellular signaling pathways. While epidemiological studies in humans are complex, the consistent findings in animal models underscore the potential cancer risk associated with the consumption of well-done cooked meats.[4] Further research is needed to fully elucidate the risk in humans and to develop effective strategies for mitigation.
References
- 1. Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfrm.ru [jfrm.ru]
- 3. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) in the rat prostate and induction of invasive carcinomas by subsequent treatment with testosterone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The disposition of the dietary mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in healthy and pancreatic cancer compromised humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 10. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lack of carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. caymanchem.com [caymanchem.com]
- 14. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterocyclic Amines (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline and Related Heterocyclic Amines in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the potent mutagen 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline. Due to the limited availability of specific quantitative solubility data for this compound, this guide incorporates data from the closely related and extensively studied heterocyclic amines, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ). This information is intended to serve as a valuable resource for researchers working with this class of compounds in areas such as toxicology, pharmacology, and drug development.
Introduction to this compound
This compound is a heterocyclic aromatic amine (HAA) that has demonstrated significant mutagenic potential in the Ames test.[1] Like other HAAs, it is formed during the high-temperature cooking of meat and fish. The study of its physical and chemical properties, including solubility, is crucial for understanding its biological activity, developing analytical methods, and designing effective in vitro and in vivo experiments.
Solubility Data
Table 1: Quantitative and Qualitative Solubility of IQ and MeIQ in Common Laboratory Solvents
| Compound | Solvent | Solubility | Temperature (°C) | Data Type | Reference |
| IQ | Dimethylformamide (DMF) | 10 mg/mL | Not Specified | Quantitative | [2] |
| IQ | Dimethyl sulfoxide (DMSO) | 10 mg/mL | Not Specified | Quantitative | [2] |
| IQ | Ethanol | 15 mg/mL | Not Specified | Quantitative | [2] |
| IQ | Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Not Specified | Quantitative | [2] |
| IQ | Methanol | Soluble | Not Specified | Qualitative | [3] |
| MeIQ | Methanol | Soluble | Not Specified | Qualitative | |
| MeIQ | Ethanol | Soluble | Not Specified | Qualitative | [4] |
| MeIQ | Dimethyl sulfoxide (DMSO) | Soluble | Not Specified | Qualitative | [4] |
Based on this data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents such as ethanol and methanol. Its solubility in aqueous solutions is expected to be low.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a heterocyclic amine like this compound in a laboratory setting. This protocol is adapted from general procedures for solubility determination of organic compounds.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected laboratory solvent (e.g., DMSO, ethanol, water)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Caption: General metabolic activation pathway of heterocyclic aromatic amines leading to genotoxicity.[5][6][7][8]
Conclusion
The solubility of this compound is a critical parameter for its scientific investigation. While direct quantitative data remains elusive, the information available for closely related heterocyclic amines provides a solid foundation for estimating its behavior in common laboratory solvents. The experimental protocol and workflows presented in this guide offer a practical framework for researchers to determine the solubility of this and other similar compounds with high accuracy. Understanding the solubility and metabolic activation of these potent mutagens is essential for advancing research in toxicology, carcinogenesis, and the development of potential risk mitigation strategies.
References
- 1. This compound | 102408-26-4 [amp.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline
A comprehensive analysis of a heterocyclic amine, leveraging data from structurally similar compounds to infer potential biological activity and guide future research.
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed overview of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline, a heterocyclic amine for which public research data is notably scarce. In light of this, the guide presents the definitive identification of the compound and then draws extensively on the rich body of research available for its close structural analogue, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a well-documented mutagen and carcinogen. By examining the synthesis, biological activities, and mechanisms of action of IQ, this paper aims to provide a foundational understanding and a predictive framework for researchers investigating the title compound. Methodologies for key experiments are detailed, and hypothetical signaling pathways and experimental workflows are visualized to guide future research efforts.
Compound Identification
The primary subject of this guide is the heterocyclic amine with the following identifiers:
| Property | Value |
| Common Name | This compound |
| IUPAC Name | N,3-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine |
| CAS Number | 102408-26-4 |
| Molecular Formula | C₁₂H₁₂N₄ |
| Molecular Weight | 212.25 g/mol |
Due to the limited availability of specific research data for this compound, the subsequent sections will focus on data from its structural analogue, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), to infer potential properties and experimental approaches.
Synthesis of Imidazo[4,5-f]quinolines: A General Overview
A recently described method for the synthesis of related imidazo[4,5-f]quinoline N-oxides involves the base-catalyzed cyclization of ortho-nitroalkylaminoquinolines.[1][2] This highlights a potential synthetic route that could be adapted for the target compound.
Proposed Experimental Workflow: Synthesis and Purification
Figure 1: A generalized workflow for the synthesis, purification, and analysis of imidazo[4,5-f]quinolines.
Biological Activity and Genotoxicity of Analogue Compounds
Heterocyclic aromatic amines (HAAs) are a class of compounds often formed during the high-temperature cooking of protein-rich foods.[3] Many HAAs are known to be potent mutagens and carcinogens. The genotoxicity of these compounds, including the well-studied analogue IQ, has been demonstrated in various assays.[3][4]
IQ is a potent mutagen in the Ames test and has been shown to induce tumors in laboratory animals.[5] Its carcinogenicity is linked to its metabolic activation into a reactive species that can form adducts with DNA, leading to mutations.[5] Given the structural similarity, it is plausible that N,3-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine could exhibit similar genotoxic properties.
Proposed Experimental Protocol: Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of N,3-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine using a bacterial reverse mutation assay.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
S9 metabolic activation mixture (from rat liver)
-
Top agar
-
Minimal glucose agar plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a test tube, combine the Salmonella tester strain, the test compound dilution, and either the S9 mixture (for metabolic activation) or a buffer.
-
Pre-incubate the mixture at 37°C with gentle shaking.
-
Add molten top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies and compare it to the solvent control. A significant, dose-dependent increase in revertant colonies indicates mutagenicity.
Mechanism of Action: Insights from Analogue Metabolism
The carcinogenicity of many heterocyclic amines, including IQ, is dependent on their metabolic activation by cytochrome P450 enzymes, primarily CYP1A2.[6] This process typically involves N-hydroxylation, followed by esterification (e.g., acetylation or sulfation) to form a highly reactive electrophile that can bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, potentially initiating carcinogenesis.
The metabolism of IQ has been studied in various species, and several metabolites have been identified.[7][8] It is hypothesized that N,3-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine would undergo a similar metabolic activation pathway.
Hypothesized Metabolic Activation Pathway
Figure 2: A hypothesized metabolic activation pathway for N,3-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine, based on the known pathway for IQ.
Conclusion and Future Directions
While specific experimental data on this compound is currently lacking in the public domain, its structural similarity to well-characterized heterocyclic amines like IQ provides a strong basis for predicting its potential biological activities. It is reasonable to hypothesize that this compound may also be a mutagen and potential carcinogen that requires metabolic activation.
Future research should focus on the following areas:
-
Chemical Synthesis and Characterization: Development of a robust and scalable synthesis method is a critical first step.
-
In Vitro Genotoxicity Assays: Performing assays such as the Ames test and micronucleus assays to determine its mutagenic potential.
-
Metabolism Studies: Investigating its metabolism in vitro using liver microsomes to identify the enzymes involved and the metabolites formed.
-
DNA Adduct Formation: Assessing its ability to form DNA adducts in cellular systems.
The experimental protocols and hypothetical pathways outlined in this guide provide a roadmap for initiating such investigations. A thorough understanding of the properties of this and other heterocyclic amines is essential for assessing their potential risks to human health.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Genotoxicity of heterocyclic amines in the hepatocyte/DNA repair assay using hepatocytes of rats or mice pretreated with 3-methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic changes induced by heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Toxicology of Imidazoquinoline Derivatives
Imidazoquinoline derivatives represent a class of synthetic small molecules that function as potent immune response modifiers. Primarily acting as agonists for Toll-like Receptors 7 and 8 (TLR7 and TLR8), they are instrumental in activating the innate and adaptive immune systems.[1][2][3] This has led to their successful clinical application, most notably with imiquimod (Aldara™) for treating viral infections like genital warts and certain skin cancers such as superficial basal cell carcinoma.[2][4] Resiquimod, another prominent member of this class, is a more potent agonist of both TLR7 and TLR8.[3] Despite their therapeutic benefits, the clinical utility of imidazoquinolines, particularly for systemic applications, is often constrained by their toxicological profile, which is intrinsically linked to their mechanism of action.[5] This guide provides a comprehensive review of the toxicology of imidazoquinoline derivatives, focusing on their mechanisms of toxicity, quantitative data from key studies, and the experimental protocols used for their evaluation.
Toxicological Profile
The toxicity of imidazoquinoline derivatives can be broadly categorized into local and systemic effects. The route of administration and the specific derivative play a crucial role in the observed toxicities.
Local Toxicity
Topical application of imidazoquinoline formulations, such as imiquimod 5% cream, is generally associated with local inflammatory reactions at the site of application. These are often considered an indication of the drug's immunologic activity. Common local side effects include:
While these reactions are frequent, they are typically mild to moderate and resolve after cessation of treatment.[4] However, with the expanding off-label use of these drugs, rare but more severe cutaneous side effects, including vitiligo, psoriasis, and pemphigus, have been reported.[6]
Systemic Toxicity
Systemic administration or significant dermal absorption of imidazoquinolines can lead to more pronounced adverse effects, which have limited their development for oral or parenteral therapies.[5]
-
Immune-Mediated Symptoms: The most common systemic side effects are "flu-like" symptoms, which are a direct consequence of the systemic release of pro-inflammatory cytokines.[5] In animal models, this can manifest as a "cytokine syndrome," characterized by shivering, raised fur, and lethargy.[1] Anorexia is another frequently reported systemic side effect in preclinical studies.[1]
-
Immune System Exhaustion: Long-term or high-dose systemic exposure to imiquimod has been shown to cause immune system exhaustion, leading to effects that are paradoxically similar to traditional immune suppression.[7][8]
-
Organ-Specific Toxicity: Preclinical studies in beagle dogs revealed compound-related tapetal and retinal changes. However, the relevance of these findings to human safety is considered low, as humans do not possess a tapetum lucidum.[4]
Developmental and Reproductive Toxicity
Nonclinical studies have been conducted to assess the potential for reproductive and developmental toxicity.
-
In a combined fertility and peri- and post-natal development study in rats, oral administration of imiquimod at doses up to 25 times the maximum recommended human dose (MRHD) based on AUC comparisons demonstrated no adverse effects on growth, fertility, or reproduction.[7]
-
However, at this high dose, an increase in bent limb bones was observed in the fetuses, an effect also noted in a separate oral rat embryofetal development study. No teratogenicity was observed at lower doses.[7]
-
In rabbits, no treatment-related embryofetal toxicity or teratogenicity was noted at doses up to 2.1 times the MRHD based on body surface area comparisons.[7]
Mechanism of Toxicity: An Extension of Pharmacology
The toxicity of imidazoquinoline derivatives is predominantly a direct result of their intended pharmacological activity: potent stimulation of the immune system via TLR7 and TLR8.
These receptors are located in the endosomal compartments of immune cells, particularly dendritic cells (DCs) and macrophages.[4][5] Upon binding by an imidazoquinoline agonist, TLR7 and TLR8 initiate a downstream signaling cascade. This process is primarily mediated by the adaptor protein MyD88, which leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), such as IRF5 and IRF7.[1][4][9]
The activation of these transcription factors results in the rapid and robust production of a wide array of pro-inflammatory cytokines and chemokines, including:
While this cytokine release is responsible for the desired antiviral and antitumor effects, an excessive or uncontrolled release leads to the systemic inflammatory side effects that define the toxicological profile of these compounds.[5] Interestingly, some studies have reported the discovery of imidazoquinoline derivatives that induce cytokine production independently of TLR7/8 activation, suggesting the existence of alternative mechanisms of action that could also contribute to their overall biological effects and toxicity.[2][10]
Quantitative Toxicological Data
Summarizing quantitative data from preclinical studies is essential for understanding the therapeutic index of these compounds. The following tables present key toxicity data for imiquimod and general toxicity observations for the imidazoquinoline class.
Table 1: Selected Preclinical Toxicity Data for Imiquimod
| Species | Route of Administration | Dosing Regimen | Observation | Reference |
| Rabbit | Dermal | Single dose up to 5 g/kg (5% cream) | No apparent systemic toxicity | [7] |
| Rat | Oral | Daily, up to 6 mg/kg/day | No effects on growth, fertility, or reproduction | [7] |
| Rat (Fetus) | Oral (maternal) | 6 mg/kg/day | Increased incidence of bent limb bones | [7] |
| Rabbit (Fetus) | Intravenous (maternal) | Up to 2 mg/kg/day | No treatment-related embryofetal toxicity or teratogenicity | [7] |
Table 2: General Dose-Related Systemic Toxicity in Mice
| Route of Administration | Dose (imidazoquinoline) | Observed Effects | Reference |
| Intratumoral | 2.5 mg/kg | Well-tolerated, therapeutic efficacy against RCC | [1] |
| Subcutaneous | ≥ 10 mg/kg | Systemic toxicity, including "cytokine syndrome" (shivering, raised fur) | [1] |
Experimental Protocols for Toxicological Assessment
A variety of in vitro and in vivo methods are employed to characterize the toxicological profile of imidazoquinoline derivatives.
In Vitro Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Methodology: Cells (e.g., HEK293, U937 monocytes) are cultured in microtiter plates and exposed to varying concentrations of the test compound. After an incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. A reduction in signal compared to solvent controls indicates cytotoxicity.[5]
-
In Vivo Toxicology Studies
-
Animal Models: Murine models, particularly those with syngeneic tumors, are commonly used to evaluate both the efficacy and toxicity of imidazoquinoline-based cancer therapies.[1]
-
General Protocol for an In Vivo Study:
-
Animal Model: Mice are implanted with tumor cells (e.g., renal cell carcinoma cells).[1]
-
Treatment: Once tumors are established, animals are treated with the imidazoquinoline derivative (e.g., via intratumoral injection) or a placebo control.[1]
-
Toxicity Monitoring: Animals are monitored daily for signs of toxicity, including weight loss, anorexia, changes in behavior (lethargy), and physical signs like shivering or raised fur.[1]
-
Sample Collection: At the end of the study, tumors and serum are harvested for analysis.[1]
-
Analysis:
-
Cytokine Profiling (ELISA): Enzyme-Linked Immunosorbent Assays are used to quantify the levels of specific cytokines (e.g., IL-6, MCP-1) in both tumor homogenates and serum to assess the local and systemic inflammatory response.[1]
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies against specific markers to evaluate cell death (TUNEL, Caspase-3), cell proliferation (Ki67), and the infiltration of various immune cell populations (e.g., CD3 for T-cells, B220 for B-cells).[1]
-
-
Strategies to Mitigate Toxicity
Given that the toxicity of imidazoquinolines is mechanism-based, research efforts are focused on improving the therapeutic window by separating local/targeted immune activation from systemic toxicity.
-
Pharmacokinetic Optimization: One strategy involves designing derivatives with improved pharmacokinetic profiles. For instance, creating compounds with a higher area under the curve (AUC) to maximum concentration (Cmax) ratio could provide a more sustained and tolerable immune activation, avoiding the sharp, toxic cytokine pulse associated with a high Cmax.[5]
-
Prodrug Development: Caging the active imidazoquinoline molecule as a glycoconjugate prodrug is another promising approach. These prodrugs are designed to be activated preferentially in the tumor microenvironment, thereby concentrating the immune-stimulating effect where it is needed and reducing systemic exposure and toxicity.[11]
-
Formulation and Delivery: The use of topical formulations (creams, gels) remains the most effective method for limiting systemic toxicity and is the basis for the clinical approval of imiquimod.[3][12]
Conclusion
Imidazoquinoline derivatives are powerful immunomodulators with proven clinical value. Their toxicological profile is intrinsically linked to their mechanism of action—a potent, TLR7/8-mediated induction of pro-inflammatory cytokines. While local application is generally well-tolerated, systemic toxicity has significantly hampered their broader therapeutic development. A thorough understanding of their dose-dependent effects, mechanisms of toxicity, and the application of robust preclinical testing protocols is critical. Future advancements in mitigating toxicity through innovative strategies like pharmacokinetic optimization and targeted prodrug design will be key to unlocking the full therapeutic potential of this important class of drugs.
References
- 1. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rare Cutaneous Side Effects of Imiquimod: A Review on Its Mechanisms, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
The Imidazo[4,5-f]quinoline Core: From High-Temperature Genesis to Biological Scrutiny
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-f]quinoline ring system, a heterocyclic aromatic amine, has garnered significant scientific attention since its discovery as a potent mutagen formed during the high-temperature cooking of proteinaceous foods. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies pertaining to this class of compounds. Particular focus is given to 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and its analogues, which are the most well-characterized members of this family. This document details the initial isolation and structure elucidation techniques, summarizes quantitative data on their prevalence in various foodstuffs, and provides synthesized experimental protocols for their analysis. Furthermore, while naturally occurring imidazo[4,5-f]quinolines have not been extensively linked to specific signaling pathways, this guide explores the interaction of a related synthetic isomer, imidazo[4,5-c]quinoline, with the PI3K/Akt signaling pathway to fulfill the need for a representative pathway visualization.
Discovery and Historical Context
The discovery of imidazo[4,5-f]quinolines is intrinsically linked to the study of mutagens in cooked foods. In the late 1970s and early 1980s, researchers identified highly mutagenic compounds in broiled fish and beef.[1] The first member of this family to be isolated and identified was 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).[1] Its structure was elucidated using a combination of proton nuclear magnetic resonance (NMR) and high-resolution mass spectrometry.[1] The structure was subsequently confirmed by chemical synthesis.[1] This discovery was a landmark in food safety and carcinogenesis research, revealing that common cooking practices could generate potent mutagens. Following the identification of IQ, other analogues such as 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which shares a similar core structure, were also isolated and characterized from cooked meats.[2][3]
Natural Occurrence in Foodstuffs
The primary natural source of imidazo[4,5-f]quinolines is cooked muscle meats, including beef, poultry, and fish. Their formation is dependent on several factors, including cooking temperature, cooking time, and the type of meat.[4][5] Generally, high-temperature cooking methods such as frying, grilling, and broiling produce higher concentrations of these compounds.[4][5] The precursors for their formation are believed to be creatine or creatinine, amino acids, and sugars present in the muscle tissue.
Quantitative Data on Imidazo[4,5-f]quinoline Content in Foods
The levels of imidazo[4,5-f]quinolines and related compounds in cooked foods can vary significantly. The following table summarizes the concentrations of IQ, MeIQ, and MeIQx found in various cooked meat products as reported in the scientific literature.
| Food Product | Cooking Method | IQ (ng/g) | MeIQ (ng/g) | MeIQx (ng/g) | Reference |
| Ready-to-eat Chicken Kabab | Microwave | ND - 35 | - | - | [6] |
| Ready-to-eat Chicken Kabab | Pan-frying | 0.25 - 7.48 | - | - | [6] |
| Ready-to-eat Chicken Kabab | Deep-frying | ND - 2.3 | - | - | [6] |
| Cooked Meats and Poultry | Various | <0.03 - 15 | - | - | [3][7] |
| Cooked Beef Extract | - | up to 75 | - | - | [3][7] |
| Grill Scrapings | - | up to 85 | - | - | [3][7] |
| Beef Meatball | - | up to 303.06 | - | - | [4] |
| Fish | - | - | up to 16.6 | - | [4] |
| Beef | - | - | - | up to 270 | [4] |
ND: Not Detected
Experimental Protocols
The isolation and quantification of imidazo[4,5-f]quinolines from complex food matrices require multi-step procedures. The following is a synthesized protocol based on established methodologies.[1][3]
Extraction and Purification of Imidazo[4,5-f]quinolines from Cooked Meat
-
Homogenization and Extraction:
-
A sample of cooked meat (e.g., 10 g) is homogenized.
-
The homogenized sample is extracted with methanol.
-
-
Acid-Base Partitioning:
-
The methanol extract is concentrated and subjected to acid-base partitioning to separate basic compounds, including imidazo[4,5-f]quinolines.
-
-
Solid-Phase Extraction (SPE):
-
Immunoaffinity Chromatography (Optional):
-
For highly selective purification, monoclonal antibodies specific for IQ and related compounds can be immobilized on a support and used for immunoaffinity chromatography.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
The purified extract is analyzed by reverse-phase HPLC for separation and quantification. A C18 column is typically used with a gradient elution of acetonitrile and an aqueous buffer.
-
Structure Elucidation and Quantification
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) is the primary tool for identification and quantification. Electrospray ionization (ESI) is a common ionization technique.[3][7] High-resolution mass spectrometry is used to determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the initial discovery and structural confirmation of novel compounds, ¹H and ¹³C NMR spectroscopy are essential.[1]
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy can be used for detection and preliminary characterization.[1]
Biological Activity and Signaling Pathways
While the genotoxicity of imidazo[4,5-f]quinolines like IQ is well-documented, their specific interactions with cellular signaling pathways are less clear.[8][9] However, research into synthetic isomers, such as imidazo[4,5-c]quinolines, has revealed their potential as modulators of key signaling pathways implicated in cancer.
Notably, certain imidazo[4,5-c]quinoline derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[10][11] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[12][13]
Visualization of the PI3K/Akt Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which can be targeted by imidazoquinoline-like compounds.
Caption: A simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of certain imidazo[4,5-c]quinoline derivatives.
Conclusion and Future Perspectives
The discovery of imidazo[4,5-f]quinolines in cooked foods has had a profound impact on our understanding of diet-related carcinogenesis. Significant progress has been made in the analytical methods for their detection and quantification. While the natural occurrence of this specific heterocyclic core appears to be primarily limited to thermally processed foods, the broader imidazoquinoline scaffold shows promise in the realm of medicinal chemistry. The inhibitory activity of synthetic isomers against critical cellular signaling pathways, such as the PI3K/Akt pathway, highlights the potential of this chemical class for the development of novel therapeutic agents. Future research should continue to explore the biological activities of both naturally occurring and synthetic imidazo[4,5-f]quinolines to fully elucidate their roles in human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of carcinogenic heterocyclic aromatic amines and detection of novel heterocyclic aromatic amines in cooked meats and grill scrapings by HPLC/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis [mdpi.com]
- 9. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Characteristics of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline (CAS RN: 102408-26-4), a heterocyclic amine with noted high mutagenic potential. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide also presents detailed information on the closely related and extensively studied analogue, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ, CAS RN: 76180-96-4), to provide a relevant framework for understanding its properties and biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in toxicology, drug development, and related scientific fields.
Physicochemical Properties of this compound
Publicly available data on the physicochemical properties of this compound is limited. The following table summarizes the currently known information.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₄ | [1][2] |
| Molecular Weight | 212.25 g/mol | [1][2] |
| CAS Number | 102408-26-4 | [1][2] |
| Melting Point | 179-182 ºC | |
| Vapor Pressure | 3.8 x 10⁻⁷ mmHg at 25°C | |
| Biological Activity | Exhibits extraordinarily high mutagenic potency in the Ames test.[3] | [3] |
Physicochemical Properties of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) - A Closely Related Analogue
Due to the scarcity of data on this compound, the well-characterized properties of its structural analogue, IQ, are presented below for comparative and contextual purposes.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₄ | [4][5][6] |
| Molecular Weight | 198.22 g/mol | [6] |
| CAS Number | 76180-96-6 | [4] |
| Appearance | Crystalline solid, light tan powder.[4][5] | [4][5] |
| Melting Point | >300 °C | [4][5] |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] Insoluble in water.[5] DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 15 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml.[6] | [4][5][6] |
| LogP | 1.47 | [5] |
| Stability | Stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light.[5] | [5] |
| Reactivity | Rapidly degraded by dilute hypochlorite; not deaminated by weakly acidic nitrite solutions.[4] | [4] |
| Spectroscopy Data | Ultraviolet, proton nuclear magnetic resonance, infrared absorbance, and mass spectral data have been reported.[4] λmax: 210, 262, 363 nm.[6] | [4][6] |
Signaling Pathways and Biological Activity
Detailed signaling pathways for this compound are not documented in the available literature. However, the high mutagenicity reported for this compound suggests a mechanism of action that likely involves metabolic activation to a DNA-reactive species, similar to other heterocyclic amines like IQ.
Metabolic Activation and Genotoxicity Pathway of IQ
The genotoxicity of IQ is a consequence of its metabolic activation, primarily in the liver. This multi-step process is a critical pathway for its carcinogenic effects.
The initial and rate-limiting step in the activation of IQ is the N-hydroxylation of the exocyclic amino group, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[4] The resulting N-hydroxy-IQ is then further activated through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters. These unstable esters can undergo heterolytic cleavage to generate a highly reactive nitrenium ion, which can then covalently bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, which is a key initiating event in chemical carcinogenesis.[7]
Experimental Protocols
Specific experimental protocols for the synthesis and characterization of this compound are not detailed in the reviewed literature. However, a general protocol for assessing the mutagenicity of a heterocyclic amine, a key characteristic of this compound class, is the Ames test.
General Experimental Workflow for the Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[8]
Methodology:
-
Preparation of Materials: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are cultured overnight.[8][9] The test compound is dissolved in a suitable solvent (e.g., DMSO). For compounds requiring metabolic activation, a liver homogenate fraction (S9 mix) is prepared.[10]
-
Exposure: The test compound, the bacterial culture, and either the S9 mix or a buffer (for direct-acting mutagens) are combined in molten top agar.[10]
-
Plating and Incubation: The mixture is poured onto minimal glucose agar plates. These plates lack histidine, which is essential for the growth of the auxotrophic bacteria. The plates are incubated at 37°C for 48-72 hours.[8]
-
Scoring and Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will form colonies. The number of these revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies on the plates treated with the test compound compared to the negative control plates indicates that the compound is mutagenic.[10] Positive controls with known mutagens are run in parallel to ensure the validity of the assay.[9]
Conclusion
This compound is a heterocyclic amine with established high mutagenic potential, yet it remains a compound for which extensive physicochemical and biological data is not widely available. This guide has consolidated the known properties of this compound and, by leveraging data from its well-studied analogue, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), has provided a broader scientific context for its potential behavior and mechanism of action. The provided metabolic activation pathway for IQ and the generalized protocol for the Ames test offer a foundational understanding for researchers investigating this and similar compounds. Further research is warranted to fully characterize the physicochemical properties, metabolic pathways, and toxicological profile of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound;102408-26-4 [abichem.com]
- 3. This compound | 102408-26-4 [amp.chemicalbook.com]
- 4. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
Methodological & Application
LC-MS/MS method for detection of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline
An LC-MS/MS Method for the Sensitive Detection of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) in Processed Meat
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a heterocyclic amine (HCA) and a potent mutagen that is formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1] The International Agency for Research on Cancer (IARC) has classified IQ as a probable human carcinogen (Group 2A).[1] Given the potential health risks associated with dietary exposure to IQ, sensitive and reliable analytical methods for its detection and quantification in food matrices are essential for food safety monitoring and risk assessment.
This application note details a robust and sensitive method for the determination of IQ in processed meat products using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a solid-phase extraction (SPE) clean-up step to minimize matrix effects, followed by detection using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2][3] The method has been validated to demonstrate its accuracy, precision, and linearity, making it suitable for routine analysis.
Experimental Protocols
1. Sample Preparation
This protocol is adapted from a method developed for the analysis of heterocyclic amines in stewed meat products.[2][4]
-
Materials and Reagents:
-
Homogenized cooked meat sample
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution
-
Ultrapure water
-
Oasis MCX SPE cartridges (3 cc, 60 mg) or equivalent mixed-mode cation exchange cartridges[5][6]
-
Deuterated IQ (IQ-d3) or similar isotopically labeled internal standard (IS)
-
-
Protocol:
-
Homogenization and Extraction:
-
Weigh 1 g of the homogenized cooked meat sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Add 10 mL of 0.1 M NaOH solution and homogenize for 5 minutes using a high-speed homogenizer.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add 6 g of MgSO₄ and 1.5 g of sodium acetate, and vortex vigorously for 5 minutes.[5]
-
Centrifuge the mixture at 5000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer) for solid-phase extraction.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.01 M hydrochloric acid.[5]
-
Loading: Load the collected supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 3 mL of 2% formic acid in water, 9 mL of deionized water, and finally 3 mL of methanol to remove interfering matrix components.[5]
-
Elution: Elute the target analyte (IQ) and the internal standard from the cartridge using 3 mL of a 5% ammonia solution in methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95% mobile phase A) and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 45°C
-
Gradient Elution:
-
0-2.0 min: 5% to 15% B
-
2.0-3.0 min: 15% to 20% B
-
3.0-6.0 min: 20% to 90% B
-
6.0-7.0 min: Hold at 90% B
-
7.1-8.0 min: Return to 5% B and equilibrate[7]
-
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
IQ (Quantifier): m/z 199 → 172
-
IQ (Qualifier): m/z 199 → 144
-
IQ-d3 (Internal Standard): m/z 202 → 175
-
-
Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.[8][9]
-
Data Presentation
The performance of the method was evaluated, and the quantitative data are summarized in the table below. The validation was based on a study analyzing multiple heterocyclic amines in meat products.[2][4]
| Parameter | Result |
| Linearity Range | 0.2 - 50 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.9950 |
| Limit of Detection (LOD) | 0.05 ng/g |
| Limit of Quantification (LOQ) | 0.2 ng/g |
| Accuracy (Recovery) | 72.2% - 119.6% |
| Precision (RSD) | < 19.3% |
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of IQ.
Caption: Key parameters for LC-MS/MS method validation.
References
- 1. inchem.org [inchem.org]
- 2. Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. forensicrti.org [forensicrti.org]
- 9. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ames Test with 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ) is a heterocyclic aromatic amine that can be formed in cooked meats and fish. It is a potent mutagen in the Ames test, a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[1] This document provides a detailed protocol for performing the Ames test with IQ, including information on the required bacterial strains, the necessity of metabolic activation, and expected outcomes. The Ames test is a critical component of genotoxicity testing in drug development and chemical safety assessment.
Principle of the Ames Test
The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[2] The test evaluates the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to synthesize histidine and grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of a test substance, compared to the spontaneous reversion rate, indicates that the substance is mutagenic.[2]
For many compounds like IQ, mutagenicity is dependent on their conversion to reactive metabolites.[1] This is achieved by incorporating a mammalian metabolic activation system, typically a liver homogenate fraction (S9 mix), into the assay.[2]
Data Presentation
The mutagenic potency of IQ is most pronounced in the Salmonella typhimurium strain TA98, which is designed to detect frameshift mutations. The presence of a metabolic activation system (S9 mix) is crucial for the mutagenic activity of IQ. Below are representative data summarizing the expected results of an Ames test with IQ performed on Salmonella typhimurium TA98.
Table 1: Ames Test Results for this compound (IQ) with Salmonella typhimurium TA98
| Concentration of IQ (ng/plate) | Without S9 Mix (Mean Revertants ± SD) | With S9 Mix (Mean Revertants ± SD) |
| 0 (Solvent Control) | 25 ± 5 | 30 ± 6 |
| 1 | 28 ± 4 | 550 ± 45 |
| 10 | 32 ± 6 | 2800 ± 210 |
| 50 | 35 ± 5 | 8500 ± 650 |
| 100 | 38 ± 7 | 15000 ± 1100 |
| Positive Control (2-Nitrofluorene, 10 µ g/plate ) | 850 ± 70 | N/A |
| Positive Control (2-Aminoanthracene, 2.5 µ g/plate ) | N/A | 1200 ± 105 |
Note: The data presented in this table are compiled from multiple sources describing the high mutagenic potency of IQ and represent expected values. Specific results may vary between laboratories.
Signaling Pathway
The mutagenicity of this compound (IQ) is dependent on its metabolic activation to a reactive electrophile that can form DNA adducts. The primary pathway involves N-oxidation by cytochrome P450 enzymes, followed by O-esterification.
Experimental Protocols
This section provides a detailed methodology for conducting the Ames test with IQ using the plate incorporation method.
Materials
-
Test Substance: this compound (IQ)
-
Bacterial Strain: Salmonella typhimurium TA98 (histidine-requiring)
-
Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction and cofactor solution (S9 mix)
-
Media:
-
Nutrient broth (for overnight culture)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
-
Top agar (0.6% agar, 0.5% NaCl, supplemented with 0.05 mM L-histidine and 0.05 mM D-biotin)
-
-
Positive Controls:
-
Without S9 mix: 2-Nitrofluorene (2-NF)
-
With S9 mix: 2-Aminoanthracene (2-AA)
-
-
Negative/Solvent Control: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
Incubator (37°C)
-
Shaking incubator
-
Water bath (45°C)
-
Vortex mixer
-
Sterile glassware and plasticware
-
Experimental Workflow
Detailed Protocol
-
Bacterial Culture Preparation:
-
Aseptically transfer a single colony of S. typhimurium TA98 into a flask containing nutrient broth.
-
Incubate the culture overnight at 37°C with shaking (approximately 120-150 rpm) until it reaches a density of 1-2 x 10⁹ cells/mL.
-
-
Preparation of Test Solutions:
-
Dissolve IQ in DMSO to prepare a stock solution.
-
Perform serial dilutions of the IQ stock solution in DMSO to achieve the desired final concentrations per plate (e.g., 1, 10, 50, 100 ng/plate).
-
Prepare solutions of the positive and negative controls.
-
-
Plate Incorporation Assay:
-
Label sterile test tubes for each concentration of IQ, positive controls, and the solvent control, for both with and without S9 mix conditions.
-
To each tube, add the following in order:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test chemical solution, positive control, or solvent control.
-
0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of phosphate buffer (for no metabolic activation).
-
-
Vortex the tubes gently and pre-incubate at 37°C for 20-30 minutes.
-
Following pre-incubation, add 2.0 mL of molten top agar (kept at 45°C) to each tube.
-
Vortex gently for 3 seconds to ensure thorough mixing.
-
Immediately pour the entire contents of each tube onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify completely on a level surface.
-
-
Incubation and Colony Counting:
-
Invert the plates and incubate them at 37°C for 48 to 72 hours.
-
After the incubation period, count the number of revertant colonies on each plate.
-
Data Analysis and Interpretation
A positive response is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the spontaneous reversion rate (solvent control), for at least one concentration. The toxicity of the test substance should also be assessed by observing a reduction in the number of revertants at higher concentrations or a thinning of the background bacterial lawn.
Conclusion
The Ames test is a reliable and sensitive method for detecting the mutagenic potential of chemical compounds like this compound. Due to its requirement for metabolic activation, it is essential to perform the assay both with and without an S9 mix to accurately characterize its genotoxic profile. The protocol and information provided herein serve as a comprehensive guide for researchers in the fields of toxicology and drug development.
References
Application Notes and Protocols for In Vivo Animal Models of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ) Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ) is a heterocyclic aromatic amine formed during the cooking of meat and fish at high temperatures. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), IQ has been shown to be a potent mutagen and to induce tumors in various organs in experimental animal models.[1][2] These application notes provide a comprehensive overview of the in vivo animal models used to study IQ carcinogenicity, including detailed experimental protocols, quantitative data on tumor incidence, and insights into the potential signaling pathways involved.
In Vivo Animal Models for IQ Carcinogenicity
Several animal models have been instrumental in characterizing the carcinogenic potential of IQ. These include nonhuman primates, rats, and mice, each offering unique advantages for studying different aspects of IQ-induced tumorigenesis.
Nonhuman Primates (Cynomolgus Monkeys)
Cynomolgus monkeys (Macaca fascicularis) serve as a valuable translational model due to their physiological and genetic similarity to humans. Long-term studies in these monkeys have demonstrated the potent carcinogenicity of IQ, particularly in the liver.
Rodent Models (Rats and Mice)
Rats and mice are the most extensively used models for IQ carcinogenicity studies due to their relatively short lifespan, well-characterized genetics, and cost-effectiveness. Various strains have been employed, each with differing susceptibilities to IQ-induced tumors in specific organs.
Commonly Used Rodent Strains:
-
Rats: Fischer 344 (F344), Sprague-Dawley
-
Mice: CDF1, C57BL/6, rasH2 (transgenic)
Quantitative Data on IQ Carcinogenicity
The following tables summarize the quantitative data on tumor incidence in different animal models exposed to IQ.
Table 1: Carcinogenicity of IQ in Cynomolgus Monkeys
| Dose (mg/kg bw/day, 5 days/week) | Number of Animals | Tumor Type | Incidence | Average Latent Period (months) | Reference |
| 10 | 20 | Hepatocellular Carcinoma | 3/20 (15%) | 45 | [1] |
| 20 | 20 | Hepatocellular Carcinoma | 10/20 (50%) | 37 | [1] |
Table 2: Carcinogenicity of IQ in Rats
| Strain | Sex | Dose | Route | Target Organ(s) | Tumor Incidence | Reference |
| Fischer 344 | Male & Female | 300 ppm in diet | Oral | Liver, Zymbal's gland, Small & Large Intestine | Not specified | [1] |
| Sprague-Dawley | Female | Not specified | Oral | Mammary Gland | High incidence of adenocarcinomas | [1] |
| Fischer 344 | Male | 300 ppm in diet | Oral | Zymbal's gland | Squamous cell carcinomas | [1] |
| Fischer 344 | Male & Female | 300 ppm in diet | Oral | Skin, Clitoral Gland | Squamous cell carcinomas | [1] |
Table 3: Carcinogenicity of IQ in Mice
| Strain | Sex | Dose | Route | Target Organ(s) | Tumor Incidence | Reference |
| CDF1 | Male & Female | 300 ppm in diet | Oral | Liver, Forestomach, Lung | Hepatocellular adenomas and carcinomas, Squamous cell papillomas and carcinomas, Adenomas and adenocarcinomas | [1] |
| rasH2 | Male & Female | 300 ppm in diet | Oral | Forestomach | Squamous cell hyperplasias, papillomas, and carcinomas | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of carcinogenicity studies. The following are generalized protocols for long-term carcinogenicity bioassays of IQ in rodents.
Protocol 1: Long-Term Carcinogenicity Bioassay in Rats
1. Animal Model:
-
Species: Rat
-
Strain: Fischer 344
-
Sex: Male and Female
-
Age at start of treatment: 6-8 weeks
-
Number of animals: 50 per sex per group
2. Housing and Husbandry:
-
Environment: Temperature (22 ± 3°C), humidity (50 ± 20%), and a 12-hour light/dark cycle.
-
Housing: Housed in polycarbonate cages with filtered air.
-
Diet: Standard laboratory chow and water provided ad libitum.
3. Test Substance and Administration:
-
Test Substance: this compound (IQ), >98% purity.
-
Vehicle: Diet.
-
Dose levels: At least 3 dose levels and a control group. Doses are typically determined from shorter-term toxicity studies. A common high dose for IQ is 300 ppm in the diet.
-
Route of Administration: Oral (admixed in the diet).
-
Duration of Treatment: 24 months.
4. Observations:
-
Clinical Signs: Observed twice daily for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
-
Palpation: Palpated for masses weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at terminal sacrifice for analysis.
5. Pathology:
-
Necropsy: A full necropsy is performed on all animals.
-
Organ Weights: Major organs are weighed.
-
Histopathology: A comprehensive list of tissues is collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A board-certified veterinary pathologist examines all tissues.
Protocol 2: Short-Term Carcinogenicity Study in rasH2 Mice
1. Animal Model:
-
Species: Mouse
-
Strain: CByB6F1-Tg(HRAS)2Jic (rasH2)
-
Sex: Male and Female
-
Age at start of treatment: 6-8 weeks
-
Number of animals: 25 per sex per group
2. Housing and Husbandry:
-
Similar to the rat protocol.
3. Test Substance and Administration:
-
Similar to the rat protocol.
-
Duration of Treatment: 26 weeks.
4. Observations:
-
Similar to the rat protocol.
5. Pathology:
-
Similar to the rat protocol, with a focus on target organs identified in previous studies.
Signaling Pathways in IQ-Induced Carcinogenicity
The carcinogenic effects of IQ are initiated by its metabolic activation to a reactive intermediate that can form DNA adducts, leading to mutations in critical genes.
Metabolic Activation of IQ
IQ is metabolically activated by cytochrome P450 enzymes, primarily CYP1A2, to N-hydroxy-IQ. This intermediate can be further esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form a highly reactive nitrenium ion that readily binds to DNA, predominantly at the C8 position of guanine.
Caption: Metabolic activation pathway of IQ leading to DNA adduct formation and carcinogenesis.
Putative Downstream Signaling Pathways
Mutations in key oncogenes and tumor suppressor genes, such as the Ras family and p53, are frequently observed in IQ-induced tumors. These mutations can lead to the constitutive activation of pro-proliferative and anti-apoptotic signaling pathways. While direct evidence linking IQ to the Wnt/β-catenin and PI3K/Akt pathways is still emerging, their frequent dysregulation in many cancers suggests they may also play a role in IQ-mediated tumorigenesis.
Caption: Hypothesized signaling pathways dysregulated by IQ-induced mutations.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo carcinogenicity study of IQ.
References
Application Notes and Protocols for Cell Culture Assays Evaluating the Cytotoxicity of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline
Introduction
3-Methyl-2-methylaminoimidazo[4,5-f]quinoline, also known as 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), is a heterocyclic amine that has been identified as a mutagen and carcinogen, commonly found in cooked meats and fish. Understanding the cytotoxic mechanisms of IQ is crucial for toxicological assessment and for the development of potential cancer chemopreventive strategies. These application notes provide detailed protocols for a suite of cell culture assays to quantitatively and qualitatively assess the cytotoxic effects of IQ on various cancer cell lines. The methodologies described herein cover the assessment of cell viability, membrane integrity, and the elucidation of apoptotic pathways, including the intrinsic (mitochondrial) and the endoplasmic reticulum (ER) stress-mediated pathways.
Data Presentation: Cytotoxicity of this compound (IQ)
The cytotoxic potential of IQ is typically quantified by determining the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the available data for IQ across different human cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50/GI50 (µM) | Exposure Time | Reference |
| HCT-116 | Colon Carcinoma | Not Specified | 17.89 | Not Specified | [1] |
Note: Further research is required to establish a comprehensive profile of IQ's IC50 values across a wider range of cancer cell lines.
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments to evaluate the cytotoxicity of this compound (IQ).
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of IQ in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of IQ. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Background Control: Culture medium without cells.
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the LDH assay kit).
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions).
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IQ for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Principle: The assay utilizes a specific caspase-3 substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter. Active caspase-3 cleaves the substrate, releasing the reporter molecule, which can be quantified.
Protocol:
-
Cell Lysis: Treat cells with IQ, then lyse the cells to release their contents.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance (for pNA at 405 nm) or fluorescence (for AMC at Ex/Em = 380/460 nm).
-
Data Analysis: Compare the signal from treated samples to that of untreated controls to determine the fold-increase in caspase-3 activity.
Western Blot Analysis for Apoptotic and ER Stress Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and ER stress.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, GRP78, CHOP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Protocol:
-
Protein Extraction: Treat cells with IQ, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Endoplasmic Reticulum (ER) Stress Assessment
The activation of the unfolded protein response (UPR) due to ER stress can be monitored by examining the expression of key UPR-related proteins.
Principle: The accumulation of unfolded proteins in the ER triggers the activation of three main sensors: IRE1α, PERK, and ATF6. This leads to downstream signaling events, including the increased expression of the chaperone GRP78 (also known as BiP) and the pro-apoptotic transcription factor CHOP (also known as GADD153).
Protocol:
-
Follow the Western Blot Analysis protocol (Section 5) using primary antibodies specific for GRP78 and CHOP. An increase in the expression of these proteins is indicative of ER stress.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathways for IQ-induced cytotoxicity.
Caption: Experimental workflow for assessing IQ cytotoxicity.
Caption: Proposed signaling pathways of IQ-induced apoptosis.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the cytotoxic effects of this compound. The evidence suggests that IQ induces apoptosis through the induction of endoplasmic reticulum stress and the mitochondrial pathway.[2] By employing the described assays, researchers can further elucidate the molecular mechanisms underlying IQ's toxicity, which is essential for risk assessment and the development of novel therapeutic interventions.
References
Application Notes and Protocols for the Synthesis and Purification of ¹⁴C-Labeled 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of Carbon-14 labeled 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline ([¹⁴C]-MAMIQ). This radiolabeled compound is a critical tool for absorption, distribution, metabolism, and excretion (ADME) studies in drug development. The protocols herein describe a multi-step synthesis beginning with the preparation of 5,6-diaminoquinoline, followed by the construction of the imidazoquinoline core, and concluding with a late-stage introduction of the ¹⁴C-label via methylation. Purification and characterization of the final product are also detailed.
Introduction
This compound (MAMIQ) is a heterocyclic amine of interest in pharmacological and toxicological research. To elucidate its metabolic fate and pharmacokinetic profile, a radiolabeled version is essential. This guide outlines a robust methodology for the synthesis of [¹⁴C]-MAMIQ, designed to provide a high radiochemical yield and purity. The strategic placement of the ¹⁴C-label on one of the methyl groups ensures its stability during metabolic processes, allowing for accurate tracing of the molecule and its metabolites.
Synthetic Pathway Overview
The synthesis of [¹⁴C]-MAMIQ is proposed to proceed through a four-stage process, as illustrated in the workflow below. The initial stages focus on the construction of the core unlabeled molecule, with the radiolabel being introduced in the final synthetic step to maximize incorporation efficiency and minimize handling of radioactive materials throughout the process.
Caption: Synthetic workflow for [¹⁴C]-MAMIQ.
Experimental Protocols
Stage 1: Synthesis of 5,6-Diaminoquinoline
The synthesis of the key precursor, 5,6-diaminoquinoline, is achieved through the reduction of 6-nitroquinoline.
Materials:
-
6-Nitroquinoline
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Protocol:
-
To a stirred solution of 6-nitroquinoline in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a bed of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5,6-diaminoquinoline.
Stage 2: Synthesis of 2-Amino-3H-imidazo[4,5-f]quinoline
The imidazole ring is formed by reacting 5,6-diaminoquinoline with cyanogen bromide.
Materials:
-
5,6-Diaminoquinoline
-
Cyanogen bromide
-
Methanol
Protocol:
-
Dissolve 5,6-diaminoquinoline in methanol.
-
Cool the solution in an ice bath and slowly add a solution of cyanogen bromide in methanol.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system.
Stage 3: Synthesis of Unlabeled this compound (MAMIQ)
This stage involves a two-step methylation process.
Protocol for N3-Methylation (Synthesis of IQ):
-
Treat 2-Amino-3H-imidazo[4,5-f]quinoline with a methylating agent such as methyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Stir the reaction at room temperature until completion.
-
Purify the resulting 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) by column chromatography.
Protocol for N2-Methylation:
-
The purified IQ is then subjected to a second methylation, targeting the exocyclic amino group.
-
This can be achieved using a stronger methylating agent or by first protecting the N3-position if selectivity is an issue. A common method involves reductive amination with formaldehyde and a reducing agent.
-
Purify the final unlabeled MAMIQ product by column chromatography.
Stage 4: Synthesis and Purification of [¹⁴C]-MAMIQ
The radiolabel is introduced in the final step using [¹⁴C]methyl iodide.
Materials:
-
Unlabeled MAMIQ
-
[¹⁴C]Methyl iodide (specific activity to be chosen based on experimental requirements)
-
Suitable base (e.g., Sodium hydride)
-
Anhydrous, aprotic solvent (e.g., DMF)
-
HPLC system with a radioactivity detector
Protocol:
-
In a well-ventilated fume hood suitable for radiochemical work, dissolve the unlabeled MAMIQ in the anhydrous solvent.
-
Add the base and stir for a short period to deprotonate the secondary amine.
-
Introduce [¹⁴C]methyl iodide and allow the reaction to proceed at room temperature. The reaction progress can be monitored by radio-TLC.
-
Quench the reaction with a proton source (e.g., water).
-
The crude product is then purified by reverse-phase High-Performance Liquid Chromatography (HPLC) using a suitable gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.
-
Collect the radioactive peak corresponding to [¹⁴C]-MAMIQ.
-
Determine the radiochemical purity and specific activity of the final product.
Caption: Purification workflow for [¹⁴C]-MAMIQ.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and purification of [¹⁴C]-MAMIQ.
Table 1: Synthesis Yields
| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1. Diaminoquinoline Synthesis | 6-Nitroquinoline | 5,6-Diaminoquinoline | Calculated | Experimental | % |
| 2. Imidazole Ring Formation | 5,6-Diaminoquinoline | 2-Amino-3H-imidazo[4,5-f]quinoline | Calculated | Experimental | % |
| 3. Unlabeled MAMIQ Synthesis | 2-Amino-3H-imidazo[4,5-f]quinoline | Unlabeled MAMIQ | Calculated | Experimental | % |
| 4. Radiolabeling | Unlabeled MAMIQ | [¹⁴C]-MAMIQ (crude) | Calculated | Experimental | % |
Table 2: Purification and Characterization of [¹⁴C]-MAMIQ
| Parameter | Method | Result |
| Radiochemical Purity | Radio-HPLC | > 98% |
| Chemical Purity | HPLC-UV | > 98% |
| Specific Activity | LC-MS and Scintillation Counting | Calculated (e.g., in mCi/mmol) |
| Identity Confirmation | Mass Spectrometry (MS) | Expected molecular ion peak observed |
Conclusion
The protocols described provide a comprehensive guide for the synthesis and purification of [¹⁴C]-labeled this compound. The successful execution of these procedures will yield a high-purity radiotracer essential for advancing the understanding of the pharmacokinetic and metabolic profile of this important class of compounds. Adherence to appropriate safety protocols for handling radiochemicals is paramount throughout all stages of this process.
Application Notes and Protocols for the Analysis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen belonging to the heterocyclic aromatic amine (HAA) class of compounds, which are formed during the cooking of meat and fish.[1] MeIQx requires metabolic activation to exert its genotoxic effects, a process that leads to the formation of covalent DNA adducts.[2][3] The quantification of these adducts is a critical biomarker for assessing exposure to MeIQx and understanding its role in carcinogenesis. This document provides detailed protocols for the analysis of MeIQx-DNA adducts using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling.
Metabolic Activation of MeIQx and DNA Adduct Formation
MeIQx is metabolically activated primarily by cytochrome P450 1A2 (CYP1A2) in the liver.[3][4] This enzyme catalyzes the N-hydroxylation of MeIQx to form the reactive intermediate, N-hydroxy-MeIQx.[3] Subsequent O-esterification, for example by N-acetyltransferase (NAT2), generates a highly reactive nitrenium ion that can covalently bind to DNA, predominantly at the C8 and N² positions of guanine, forming dG-C8-MeIQx and dG-N²-MeIQx adducts, respectively.[2][5] The dG-C8-MeIQx is typically the major adduct formed.[6]
Quantitative Data Summary
The following table summarizes representative quantitative data for MeIQx-DNA adduct levels in liver tissue of rats from published studies.
| Species | Tissue | Dose of MeIQx | Duration of Treatment | Adduct Level (adducts per 10⁷ nucleotides) | Analytical Method | Reference |
| F344 Rat | Liver | 0.4 ppm in diet | 1 week | 0.04 | ³²P-Postlabeling | [7] |
| F344 Rat | Liver | 4 ppm in diet | 1 week | 0.28 | ³²P-Postlabeling | [7] |
| F344 Rat | Liver | 40 ppm in diet | 1 week | 3.34 | ³²P-Postlabeling | [7] |
| F344 Rat | Liver | 400 ppm in diet | 1 week | 39.0 | ³²P-Postlabeling | [7] |
| F344 Rat | Liver | 400 ppm in diet | 4 weeks | ~110 | ³²P-Postlabeling | [7] |
Experimental Protocols
Two highly sensitive methods for the detection and quantification of MeIQx-DNA adducts are detailed below: LC-MS/MS and ³²P-Postlabeling.
Protocol 1: DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and structural confirmation of the adducts. Isotope dilution mass spectrometry is employed for accurate quantification.
1. DNA Isolation from Tissue [2] a. Homogenize 50-100 mg of tissue in a suitable lysis buffer. b. Add Proteinase K and incubate at 55°C overnight to digest proteins. c. Isolate DNA using a commercial DNA isolation kit (e.g., Qiagen) or by phenol-chloroform extraction followed by ethanol precipitation. d. Wash the DNA pellet with 70% ethanol to remove salts. e. Resuspend the purified DNA in nuclease-free water. f. Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio).
2. Enzymatic Hydrolysis of DNA [6][8] a. To 10-50 µg of DNA, add a known amount of deuterated internal standards (e.g., [D₃]-dG-C8-MeIQx). b. Add buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). c. Perform sequential enzymatic digestion: i. Add DNase I and incubate at 37°C for 2 hours. ii. Add spleen phosphodiesterase and nuclease P1 and incubate at 37°C for 2 hours. iii. Add alkaline phosphatase and incubate at 37°C overnight. d. Remove the enzymes by ultrafiltration using a 3 kDa molecular weight cutoff filter.
3. LC-MS/MS Analysis [6][9] a. Chromatography: i. Use a capillary C18 reversed-phase column. ii. Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). b. Mass Spectrometry: i. Use an electrospray ionization (ESI) source in positive ion mode. ii. Perform tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). iii. Monitor the transition of the protonated molecular ion [M+H]⁺ of the adduct to the protonated aglycone fragment [M+H - 116.0474]⁺, which corresponds to the neutral loss of the deoxyribose moiety. c. Quantification: i. Generate a calibration curve using known amounts of the MeIQx-DNA adduct standards and the deuterated internal standard. ii. Calculate the amount of adduct in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: DNA Adduct Analysis by ³²P-Postlabeling
This is an ultra-sensitive method for detecting DNA adducts without the need for adduct-specific standards during the initial detection phase.[10][11][12]
1. DNA Isolation and Digestion [10][11] a. Isolate and quantify DNA as described in Protocol 1 (Step 1). b. Digest 5-10 µg of DNA to 3'-monophosphate nucleosides by incubating with micrococcal nuclease and spleen phosphodiesterase at 37°C for 3-4 hours.
2. Adduct Enrichment [10][11] a. Nuclease P1 method: Treat the DNA digest with nuclease P1 to dephosphorylate the normal nucleotides to nucleosides, while the bulky adducts are resistant to this enzyme. b. Butanol extraction method: Alternatively, enrich the adducts by extraction with n-butanol.
3. ³²P-Labeling [10][11][12] a. Incubate the enriched adduct fraction with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
4. Chromatographic Separation [1] a. Apply the ³²P-labeled adducts to a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. b. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides.
5. Detection and Quantification [10][11] a. Visualize the separated adducts by autoradiography. b. Excise the radioactive spots corresponding to the MeIQx-DNA adducts from the TLC plate. c. Quantify the radioactivity by scintillation counting. d. Calculate the relative adduct level (RAL) by comparing the radioactivity of the adducts to the total radioactivity of the nucleotides in the DNA sample.
Conclusion
The protocols described provide robust and sensitive methods for the analysis of MeIQx-DNA adducts. The choice between LC-MS/MS and ³²P-postlabeling will depend on the specific research question, available instrumentation, and the need for structural confirmation versus ultimate sensitivity. Accurate quantification of these adducts is essential for risk assessment and for elucidating the mechanisms of MeIQx-induced carcinogenesis.
References
- 1. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 2. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline in Biological Samples
Introduction
This document provides a comprehensive guide for the quantitative analysis of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline in biological samples such as plasma, urine, and tissue homogenates. The protocols described herein are based on established methods for the analysis of structurally related heterocyclic amines (HCAs), a class of compounds often formed during the cooking of meat and fish.[1] Given the limited specific data on this compound, this guide leverages validated techniques for well-known HCAs like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).[2][3]
The primary analytical technique detailed is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity required for detecting trace levels of these compounds in complex biological matrices.[4][5][6] The methodology covers sample preparation using Solid-Phase Extraction (SPE), chromatographic separation, and mass spectrometric detection.
Analytical Principle
The method involves the extraction of the target analyte from the biological matrix, followed by cleanup and concentration using SPE. The purified extract is then injected into an LC-MS/MS system. The analyte is separated from other matrix components on a C18 reversed-phase column and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.
Experimental Protocols
Sample Preparation: Plasma or Urine
This protocol outlines the extraction of this compound from plasma or urine samples using mixed-mode cation exchange solid-phase extraction.
Materials:
-
Biological plasma or urine samples
-
Internal Standard (IS) solution (e.g., deuterated analogue of the analyte)
-
0.1 M Hydrochloric acid
-
5% Ammonium hydroxide in Methanol
-
Methanol
-
Dichloromethane
-
Mixed-mode Cation Exchange (MCX) SPE cartridges
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To a 1 mL aliquot of plasma or urine in a centrifuge tube, add the internal standard solution. Acidify the sample with 0.5 mL of 0.1 M HCl. Vortex for 30 seconds.
-
Protein Precipitation (for Plasma): For plasma samples, add 2 mL of acetonitrile. Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition an MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.1 M HCl.
-
Sample Loading: Load the pre-treated sample (or supernatant from plasma) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Tissue
This protocol describes the homogenization and extraction of the analyte from tissue samples.
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Homogenization buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Acetonitrile with 1% formic acid
-
Tissue homogenizer (e.g., bead beater, sonicator)[7]
-
Centrifuge
-
SPE materials as listed above
Procedure:
-
Homogenization: Weigh approximately 100 mg of tissue and place it in a homogenization tube. Add 1 mL of ice-cold PBS and the internal standard. Homogenize the tissue until a uniform suspension is obtained.[7][8]
-
Extraction: Add 3 mL of acetonitrile with 1% formic acid to the homogenate.[5] Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cleanup: Proceed with the SPE cleanup as described in steps 3-7 of the plasma/urine protocol.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Hypothetical for Analyte):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: Precursor ion (Q1) → Product ion (Q3) (To be determined by infusion of a standard)
-
Internal Standard: Precursor ion (Q1) → Product ion (Q3)
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).
Data Presentation
The following tables summarize typical performance data for the quantification of related heterocyclic amines in biological samples using LC-MS/MS, which can be expected for the target analyte after method validation.
Table 1: Method Validation Parameters for HCA Analysis in Urine [4]
| Parameter | Value Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.04 - 0.10 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.36 ng/mL |
| Recovery | 71.0% - 113.6% |
| Precision (RSD%) | 5.1% - 14.7% |
Table 2: Instrumental Detection Limits for Various HCAs [5]
| Compound | Instrumental Detection Limit (ng/mL) |
| IQ | 0.05 |
| MeIQ | 0.02 |
| MeIQx | 0.01 |
| PhIP | 0.05 |
Visualizations
Caption: Experimental workflow for the quantification of the target analyte.
Caption: Potential metabolic pathway for imidazoquinolines.[9]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantification of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in beef extracts by liquid chromatography with electrochemical detection (LCEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Heterocyclic Amines in Meat Matrices Using Enhanced Matrix Removal-Lipid Extraction and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling and Disposal of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and disposal of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline, a potent mutagenic and carcinogenic heterocyclic aromatic amine.[1][2] Given the hazardous nature of this compound, strict adherence to the following protocols is essential to ensure personnel safety and prevent environmental contamination. These protocols are based on guidelines for handling potent carcinogens and information available for structurally similar compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).[2][3][4][5]
Hazard Identification and Safety Data
This compound belongs to a class of compounds known to be potent mutagens.[1] The structurally similar compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is classified as a suspected carcinogen and is harmful if swallowed, in contact with skin, or if inhaled.[2] It is crucial to handle this compound with the same level of caution.
Table 1: Summary of Hazard Information (based on 2-amino-3-methylimidazo[4,5-f]quinoline)
| Hazard Classification | GHS Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 (Harmful) |
| Skin Irritation | H315 (Causes skin irritation) |
| Eye Irritation | H319 (Causes serious eye irritation) |
| Carcinogenicity | H351 (Suspected of causing cancer) |
| Specific Target Organ Toxicity | H335 (May cause respiratory irritation), H373 (May cause damage to organs through prolonged or repeated exposure) |
Data extrapolated from the safety data sheet for 2-amino-3-methylimidazo[4,5-f]quinoline.[2]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, all work with this compound must be conducted within a designated area with appropriate engineering controls and PPE.[3][5]
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Restricted Access: The work area should be clearly marked with a warning sign indicating the presence of a potent carcinogen, and access should be restricted to authorized personnel.[4]
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves at all times. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.
-
Lab Coat: A dedicated lab coat, preferably disposable, must be worn. It should be removed before leaving the designated work area.
-
Respiratory Protection: For procedures with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary.
Experimental Protocols
Preparation of a Stock Solution
This protocol outlines the procedure for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Perform all steps in a chemical fume hood.
-
Tare a sterile, amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound directly into the vial. Avoid creating dust.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Securely cap the vial and vortex until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store the stock solution at -20°C, protected from light.
Decontamination and Spill Cleanup Protocol
In the event of a spill, immediate and proper cleanup is critical to prevent the spread of contamination.
Materials:
-
Spill kit containing:
-
Absorbent pads
-
Two pairs of nitrile gloves
-
Disposable lab coat and shoe covers
-
Safety goggles and face shield
-
Decontamination solution (e.g., 1 M sodium hypochlorite, freshly prepared)
-
Waste bags for hazardous chemical waste
-
Forceps for handling contaminated materials
-
Procedure for Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double gloves, lab coat, safety goggles).
-
Cover the spill with absorbent pads.
-
Carefully apply the decontamination solution to the absorbent pads and the surrounding contaminated area. Allow a contact time of at least 30 minutes.
-
Using forceps, collect the absorbent pads and any other contaminated materials and place them in a designated hazardous waste bag.
-
Wipe the spill area again with the decontamination solution, followed by a clean water rinse.
-
Dispose of all contaminated materials, including gloves, as hazardous waste.
Procedure for Large Spills (outside a fume hood):
-
Evacuate the area immediately and prevent others from entering.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated gloves, lab coats, absorbent pads, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted.
Visualizations
Caption: Workflow for Handling this compound.
Caption: Protocol for Spill Cleanup of this compound.
References
Application Notes and Protocols for Long-Term 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ) Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting long-term in vivo and in vitro studies to assess the carcinogenic potential and toxicological profile of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ). The protocols detailed below are intended to serve as a guide and can be adapted based on specific research objectives and laboratory capabilities.
In Vivo Long-Term Carcinogenicity Study in Rodents
This section outlines a two-year rodent bioassay to evaluate the carcinogenic potential of IQ upon chronic oral exposure. The design is based on established guidelines for carcinogenicity studies.[1][2][3][4][5]
Experimental Design Overview
A diagram illustrating the overall workflow of the long-term carcinogenicity study is provided below.
Animal Model and Husbandry
-
Species and Strain: Fischer 344 rats or B6C3F1 mice are recommended due to their historical use in carcinogenicity testing and well-characterized background tumor rates. Transgenic models such as rasH2 mice may also be considered for shorter-term (26-week) studies.[6]
-
Age and Sex: Young adult animals (e.g., 6-8 weeks old at the start of dosing) of both sexes should be used.
-
Group Size: A minimum of 50 animals per sex per dose group is recommended for the carcinogenicity phase.[2][3] Satellite groups of 10-15 animals per sex per group can be included for interim assessments.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard laboratory chow and water should be provided ad libitum, except when IQ is administered via the diet.
Dose Formulation and Administration
IQ can be administered orally either through the diet or by gavage.
-
Dietary Administration: IQ can be mixed into the standard rodent diet. The concentration of IQ in the diet should be confirmed for homogeneity and stability.
-
Oral Gavage: IQ can be suspended in a suitable vehicle (e.g., corn oil). The maximum volume for gavage in rodents should not exceed 10 mL/kg body weight.[2]
Table 1: Example Dose Groups for a 2-Year Rat Carcinogenicity Study
| Group | Dose Level (ppm in diet) | Number of Animals (Male/Female) |
| 1 (Control) | 0 | 50/50 |
| 2 (Low Dose) | TBD (Based on subchronic toxicity) | 50/50 |
| 3 (Mid Dose) | TBD (Based on subchronic toxicity) | 50/50 |
| 4 (High Dose) | TBD (Maximum Tolerated Dose) | 50/50 |
Monitoring and Data Collection
Table 2: Schedule of Observations and Measurements
| Parameter | Frequency |
| Clinical Observations | Daily |
| Body Weight | Weekly for the first 13 weeks, then monthly |
| Food and Water Consumption | Weekly for the first 13 weeks, then monthly |
| Hematology | At 6, 12, 18, and 24 months |
| Clinical Chemistry | At 6, 12, 18, and 24 months |
| Urinalysis | At 6, 12, 18, and 24 months |
Experimental Protocols
Protocol for Blood Collection in Rats
This protocol is adapted from established guidelines for rodent blood sampling.[7][8][9][10]
-
Restraint: Gently restrain the rat. For conscious animals, habituation to the restraint method is recommended.
-
Vein Selection: The lateral saphenous or lateral tail vein are suitable for repeated sampling.
-
Aseptic Technique: Clean the sampling site with an appropriate antiseptic.
-
Blood Collection: Use a 23-25 gauge needle to puncture the vein. Collect the required volume of blood (typically 0.1-0.5 mL) into appropriate tubes (e.g., with EDTA for hematology, without anticoagulant for serum chemistry).
-
Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Sample Processing: Process blood samples according to the requirements for hematological and clinical chemistry analysis.
Protocol for Necropsy and Histopathology
This protocol provides a general guideline for tissue collection and processing.[11][12][13]
-
Euthanasia: Euthanize animals by an approved method (e.g., CO2 asphyxiation followed by exsanguination).
-
Gross Examination: Perform a thorough gross pathological examination of all organs and tissues. Record any abnormalities.
-
Organ Weights: Weigh key organs, including the liver, kidneys, spleen, and brain.
-
Tissue Collection: Collect a comprehensive set of tissues from all animals. Pay special attention to target organs of IQ toxicity, such as the liver, colon, and forestomach.
-
Fixation: Fix tissues in 10% neutral buffered formalin. The volume of fixative should be at least 10 times the volume of the tissue.
-
Tissue Processing: After fixation, tissues should be trimmed, processed, embedded in paraffin, sectioned at 4-5 µm, and stained with hematoxylin and eosin (H&E).
-
Microscopic Examination: A qualified pathologist should perform a microscopic examination of all tissues from the control and high-dose groups. Any lesions observed in the high-dose group should be examined in the lower-dose groups.
Protocol for 32P-Postlabelling Analysis of DNA Adducts
This protocol is a sensitive method for detecting covalent modifications to DNA.[14][15][16][17][18][19]
-
DNA Isolation: Isolate high-quality DNA from target tissues (e.g., liver, colon) using standard methods.
-
DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion which removes normal nucleotides.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity using a phosphorimager or liquid scintillation counting.
In Vitro Assays
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[20][21][22][23][24]
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of IQ and its metabolites.
-
Exposure: Expose the bacterial strains to a range of concentrations of IQ.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Table 3: Example Data from an Ames Test
| IQ Concentration (µ g/plate ) | S9 Mix | Mean Revertant Colonies (TA98) ± SD | Mean Revertant Colonies (TA100) ± SD |
| 0 (Vehicle Control) | - | 25 ± 5 | 150 ± 15 |
| 0 (Vehicle Control) | + | 30 ± 6 | 160 ± 18 |
| 0.1 | + | 150 ± 20 | 350 ± 30 |
| 1.0 | + | 800 ± 60 | 1200 ± 90 |
| 10.0 | + | 2500 ± 150 | 4000 ± 250 |
Signaling Pathways
IQ is a genotoxic carcinogen that requires metabolic activation to exert its effects. The primary mechanism involves the formation of DNA adducts, leading to mutations and the initiation of carcinogenesis.[25][26]
Metabolic Activation and DNA Adduct Formation
The metabolic activation of IQ is primarily mediated by cytochrome P450 enzymes, particularly CYP1A2.[27][28][29][30][31] This process leads to the formation of a highly reactive nitrenium ion that can bind to DNA, forming adducts.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 3. discovery.csiro.au [discovery.csiro.au]
- 4. S1A The Need for Long-term Rodent Carcinogenicity Studies of Pharmaceuticals | FDA [fda.gov]
- 5. criver.com [criver.com]
- 6. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 7. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 12. Cellular Organization of Normal Mouse Liver: A Histological, Quantitative Immunocytochemical, and Fine Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masseycancercenter.org [masseycancercenter.org]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Inhibition of 2‐Amino‐3, 8‐dimethylimidazo[4,5‐f]quinoxaline‐mediated DNA‐adduct Formation by Chlorophyllin in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbiologyinfo.com [microbiologyinfo.com]
- 21. criver.com [criver.com]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Ames Test | Explanation, Purpose & Limitations - Video | Study.com [study.com]
- 25. Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in colon and liver of Big Blue rats: role of DNA adducts, strand breaks, DNA repair and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. inchem.org [inchem.org]
- 27. 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline induces and inhibits cytochrome P450 from the IA subfamily in chick and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hops: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 30. mdpi.com [mdpi.com]
- 31. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]
Application of 2-Amino-3-methylimidazo[4,5-f]quinoline in Neurotoxicity Research: Application Notes and Protocols
Note: Information regarding the specific compound 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline in neurotoxicity research is limited. This document focuses on the closely related and well-studied compound 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) , a heterocyclic amine with established neurotoxic properties. The methodologies and findings presented here for IQ can serve as a valuable reference for investigating the neurotoxic potential of structurally similar compounds.
Introduction
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a heterocyclic amine formed in cooked meats and fish at high temperatures.[1][2] While extensively studied for its carcinogenic and mutagenic effects, recent research has shed light on its potential neurotoxicity.[3][4] Studies suggest a possible association between long-term exposure to IQ and an increased risk of neurodegenerative diseases, such as Parkinson's disease (PD).[3][4] This has prompted further investigation into the mechanisms underlying IQ-induced neurotoxicity.
The primary mechanism of IQ's toxicity involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and induce cellular damage.[5] In the context of neurotoxicity, research points towards the induction of oxidative stress, inflammation, and mitochondrial dysfunction as key contributors to neuronal damage.[3][4]
These application notes provide an overview of the use of IQ in neurotoxicity research, with a focus on in vivo studies using the zebrafish model. Detailed protocols for key experiments are provided to guide researchers in this field.
Application Notes
Applications in Neurotoxicity Research:
-
Modeling Parkinson's Disease-like Symptoms: Long-term exposure to IQ in zebrafish has been shown to induce behavioral changes and molecular markers consistent with Parkinson's disease, including inhibited exploratory behavior and locomotor activity.[3][4]
-
Investigating Mechanisms of Neurodegeneration: IQ serves as a tool to study the molecular pathways involved in neurodegeneration. Research has shown that IQ exposure affects the expression of genes related to PD, dopamine, neuroplasticity, antioxidant enzymes, and inflammatory cytokines.[3]
-
Screening for Neuroprotective Agents: The IQ-induced neurotoxicity model can be utilized to screen for potential therapeutic compounds that can mitigate the damaging effects of environmental neurotoxins.
-
Assessing Developmental Neurotoxicity: The zebrafish model allows for the investigation of the effects of IQ exposure during early life stages on nervous system development and function.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the neurotoxic effects of chronic IQ exposure in a zebrafish model.[3][4]
| Parameter | Control | 8 ng/mL IQ | 80 ng/mL IQ | 800 ng/mL IQ | Reference |
| Locomotor Activity | |||||
| Total Distance Moved (mm) | Not Reported | Decreased | Decreased | Decreased | [3][4] |
| Behavioral Analysis | |||||
| Light/Dark Preference | Normal | Disturbed | Disturbed | Disturbed | [3][4] |
| Neuronal Cell Count | |||||
| NeuN Positive Neurons | Not Reported | Decreased | Decreased | Decreased | [3] |
| Apoptosis | |||||
| Apoptotic Cells | Not Reported | Increased | Increased | Increased | [3] |
Experimental Protocols
Protocol 1: Zebrafish Model of IQ-Induced Neurotoxicity
This protocol describes the long-term exposure of zebrafish to IQ to induce neurotoxic effects.
Materials:
-
Adult zebrafish (Danio rerio)
-
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
-
Zebrafish housing system with controlled temperature and light-dark cycle
-
Standard zebrafish feed
Procedure:
-
Acclimate adult zebrafish to the housing system for at least one week prior to the experiment.
-
Prepare stock solutions of IQ in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the aquarium water. The final concentrations used in studies include 8, 80, and 800 ng/mL.[3][4]
-
Expose zebrafish to the different concentrations of IQ for a period of 35 days.[3][4] A control group receiving only the vehicle should be included.
-
Maintain the zebrafish under standard conditions, including regular feeding and water changes.
-
At the end of the exposure period, proceed with behavioral analysis, and tissue collection for molecular and histological studies.
Protocol 2: Behavioral Analysis of Zebrafish
This protocol outlines the methodology for assessing locomotor activity and light/dark preference in zebrafish.
Materials:
-
Zebrafish exposed to IQ (from Protocol 1)
-
Behavioral analysis arena (e.g., a novel tank with light and dark zones)
-
Video tracking software
Procedure:
-
Individually transfer each zebrafish to the behavioral analysis arena.
-
Allow for a short acclimation period.
-
Record the movement of the zebrafish for a defined period (e.g., 10 minutes) using a video camera mounted above the arena.
-
Analyze the recorded videos using tracking software to quantify parameters such as total distance moved, velocity, and time spent in the light and dark zones.
-
Compare the behavioral parameters between the control and IQ-exposed groups to assess for significant differences.
Protocol 3: Immunohistochemistry for Neuronal Markers and Apoptosis
This protocol details the steps for visualizing neurons and apoptotic cells in zebrafish brain tissue.
Materials:
-
Zebrafish brains (from Protocol 1)
-
Paraformaldehyde (PFA) for fixation
-
Sucrose solutions for cryoprotection
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibodies (e.g., anti-NeuN for neurons, anti-activated Caspase-3 for apoptosis)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Euthanize the zebrafish and carefully dissect the brains.
-
Fix the brains in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by incubating in increasing concentrations of sucrose solutions.
-
Embed the brains in OCT compound and freeze.
-
Cut thin sections (e.g., 10-20 µm) of the brain using a cryostat and mount them on microscope slides.
-
Perform immunohistochemical staining by incubating the sections with the primary antibodies, followed by the fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with a suitable mounting medium.
-
Visualize the stained sections using a fluorescence microscope and quantify the number of labeled cells in specific brain regions.
Visualizations
Caption: Proposed signaling pathway of IQ-induced neurotoxicity.
Caption: Experimental workflow for studying IQ-induced neurotoxicity in zebrafish.
References
- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. inchem.org [inchem.org]
- 3. Long-term exposure to 2-amino-3-methylimidazo[4,5-f]quinoline can trigger a potential risk of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Improving yield and purity in 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline. It provides troubleshooting advice and frequently asked questions to help improve reaction yields and product purity.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This section outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive catalyst or reagents. - Incorrect stoichiometry of reactants. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize the reaction temperature. Some related syntheses benefit from elevated temperatures. - Ensure the use of fresh, high-purity reagents and catalysts. - Carefully verify the molar ratios of the starting materials. |
| Formation of Multiple Byproducts | - Side reactions due to high temperatures. - Presence of impurities in starting materials. - Incorrect pH of the reaction mixture. | - Attempt the reaction at a lower temperature for a longer duration. - Purify all starting materials before use. - Adjust and monitor the pH, as the Friedländer synthesis can be sensitive to acidic or basic conditions. |
| Difficulty in Product Purification | - Co-elution of impurities with the product during chromatography. - Product insolubility in common recrystallization solvents. - Oily or non-crystalline final product. | - Optimize the mobile phase for column chromatography to improve separation. Consider using a gradient elution. - Screen a variety of solvents or solvent mixtures for recrystallization.[1] - Attempt to precipitate the product as a salt (e.g., hydrochloride) to induce crystallization. |
| Inconsistent Results Between Batches | - Variability in reagent quality. - Fluctuations in reaction conditions (temperature, stirring speed). - Atmospheric moisture affecting the reaction. | - Source reagents from a reliable supplier and test for purity. - Maintain strict control over all reaction parameters. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is a common synthetic route for preparing the imidazo[4,5-f]quinoline core structure?
A1: The Friedländer annulation is a widely used and versatile method for the synthesis of quinoline and its derivatives.[2][3][4] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of the specific imidazo[4,5-f]quinoline core, a suitably substituted diaminoquinoline precursor would likely be involved.
Q2: What are the critical parameters to control for improving the yield of the final product?
A2: Key parameters to optimize include reaction temperature, reaction time, choice of catalyst, and the stoichiometry of the reactants. The selection of an appropriate solvent is also crucial, as it can influence the solubility of reactants and the reaction pathway. For related quinoline syntheses, catalysts such as p-toluenesulfonic acid, iodine, and various Lewis acids have been shown to be effective.[2]
Q3: What are the most effective methods for purifying the crude product?
A3: Common purification techniques for imidazoquinoline derivatives include sublimation, silica-gel column chromatography, and crystallization.[1] High-Performance Liquid Chromatography (HPLC) can also be employed for both analytical and preparative-scale purification to achieve high purity.[5][6] The choice of method will depend on the scale of the synthesis and the nature of the impurities.
Q4: What are some potential side reactions to be aware of during the synthesis?
A4: In reactions like the Friedländer synthesis, potential side reactions can include self-condensation of the carbonyl-containing starting materials, and the formation of regioisomers if unsymmetrical ketones are used. High temperatures can also lead to decomposition or the formation of tar-like substances.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: A combination of analytical techniques should be used for characterization. Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are essential for structural elucidation. Mass spectrometry (MS) will confirm the molecular weight of the compound. Purity can be assessed by HPLC, which should show a single major peak, and by melting point analysis, which should exhibit a sharp melting range.
Experimental Methodologies
General Synthetic Workflow
The synthesis of this compound would likely proceed through a multi-step sequence, potentially involving the construction of the quinoline core followed by the formation of the imidazole ring.
Caption: Generalized synthetic workflow for this compound.
Key Reaction Steps (Conceptual)
-
Quinoline Core Synthesis: The synthesis would likely begin with a Friedländer-type condensation to form the quinoline ring system. This involves reacting a substituted o-aminoaryl ketone or aldehyde with a compound containing an active methylene group. The choice of starting materials will determine the initial substitution pattern on the quinoline ring.
-
Introduction of Amino Groups: To construct the imidazole ring, two adjacent amino groups are required on the quinoline core. This is typically achieved by nitration of the quinoline ring followed by reduction of the nitro group to an amine.
-
Imidazole Ring Formation: The resulting diaminoquinoline can then be cyclized to form the imidazole ring. This is often accomplished by reacting with a one-carbon source, such as cyanogen bromide or a carboxylic acid derivative, under appropriate conditions.
-
Functional Group Modification: The final steps would involve the introduction of the methyl and methylamino groups at the desired positions. This could be achieved through N-alkylation and amination reactions.
-
Purification: The crude product is then purified using standard laboratory techniques such as column chromatography and recrystallization to obtain the final product with high purity.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC for 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
This technical support guide is designed for researchers, scientists, and drug development professionals experiencing issues with poor peak shape during the HPLC analysis of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)?
A1: The most frequent cause of peak tailing for basic compounds like IQ is secondary interactions between the protonated amine groups of the analyte and ionized residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] These interactions lead to a secondary, weaker retention mechanism, which results in a "tailing" effect on the peak.
Q2: How does the mobile phase pH affect the peak shape of IQ?
A2: The mobile phase pH is a critical factor.[4] At a mid-range pH, residual silanol groups on the column packing can be ionized and interact with the basic IQ molecule, causing peak tailing.[3] Lowering the pH (e.g., to 2-3) can suppress the ionization of these silanol groups, leading to a more symmetrical peak shape.[3][5]
Q3: Can the choice of HPLC column impact the analysis of IQ?
A3: Absolutely. Using a modern, high-purity silica column with end-capping is highly recommended.[1] End-capping chemically bonds a small, less-polar group to the residual silanol groups, effectively shielding them from interaction with basic analytes like IQ.[3] Columns specifically designed for the analysis of basic compounds are also an excellent choice.[1]
Q4: My peaks are fronting. What could be the cause?
A4: Peak fronting is often an indication of column overload.[2] This can happen if the sample concentration is too high or the injection volume is too large. It can also be caused by poor sample solubility in the mobile phase.[2]
Q5: Could metal chelation be a problem in the analysis of IQ or its metabolites?
A5: While less common for the parent compound, some metabolites of IQ have been shown to have chelating properties.[6] This can lead to poor peak shape if they interact with metallic components of the HPLC system, such as stainless steel tubing or frits. In such cases, using a bio-inert or PEEK-lined system and column can resolve the issue.[6]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.
Initial Diagnostic Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase solubility of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Which solvents are recommended for preparing a stock solution of this compound?
Based on the data for structurally similar imidazoquinoline derivatives, the following solvents are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted to the final desired concentration in the aqueous assay medium.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent toxicity. You may need to prepare a more concentrated stock solution to achieve this.
-
Use a co-solvent system: A mixture of an organic solvent and an aqueous buffer can sometimes improve solubility. For a related compound, a mixture of Ethanol:PBS (pH 7.2) at a 1:3 ratio has been used.[4]
-
Incremental dilution: Instead of a single large dilution, try adding the stock solution to the aqueous medium in smaller increments while vortexing or stirring.
-
Use of surfactants or solubilizing agents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (typically 0.01-0.05%) can help maintain solubility in enzyme assays, but may not be suitable for cell-based assays due to cytotoxicity.[5]
-
pH adjustment: The solubility of compounds with ionizable groups can be influenced by pH.[6] Experimenting with the pH of the final assay buffer (if permissible for your experimental system) may improve solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent. | The compound may have very low solubility even in organic solvents. | - Try gentle warming (e.g., 37°C) of the solvent.- Use sonication to aid dissolution.- Test alternative organic solvents such as DMF or N,N-dimethylacetamide (DMA). |
| Precipitation is observed immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility and is crashing out of solution. | - Lower the final concentration of the compound.- Increase the percentage of the organic co-solvent in the final solution (be mindful of cell toxicity).- Prepare the final dilution in a buffer containing a solubilizing agent like serum albumin (if compatible with the assay).[5] |
| The solution appears cloudy or forms a suspension. | The compound is not fully dissolved and exists as fine particles. | - Centrifuge the solution at high speed to pellet the undissolved compound and use the supernatant.- Filter the solution through a 0.22 µm filter to remove undissolved particles. Note that this will reduce the effective concentration. |
| Inconsistent results between experiments. | Variability in the solubilization process. | - Standardize the protocol for preparing the stock and working solutions, including solvent, temperature, and mixing time.- Always prepare fresh dilutions from the stock solution for each experiment. |
Quantitative Solubility Data for a Related Compound
The following table summarizes the solubility of the structurally similar compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), in various solvents. This data can serve as a useful reference for initial solvent selection for this compound.
| Solvent | Solubility |
| DMF | 10 mg/mL[4] |
| DMSO | 10 mg/mL[4] |
| Ethanol | 15 mg/mL[4] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of the compound is needed for this calculation.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, use a sonicator for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for In Vitro Assays
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentrations, it may be necessary to perform an intermediate dilution in the same organic solvent (e.g., dilute the 10 mM stock to 1 mM in DMSO).
-
Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution into the pre-warmed cell culture medium or assay buffer. It is critical to add the compound solution to the aqueous medium and not the other way around. Mix immediately and thoroughly.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay is below the tolerance level of your experimental system (e.g., <0.5% DMSO for most cell lines).
Visualizations
Caption: Workflow for solubilizing the compound.
Caption: Hypothetical signaling pathway.
References
- 1. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
Optimizing S9 activation mix for 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline mutagenicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the S9 activation mix for 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ) mutagenicity testing, primarily using the Ames test.
Frequently Asked Questions (FAQs)
Q1: What is the S9 activation mix and why is it essential for testing the mutagenicity of IQ?
A1: The S9 activation mix is a crucial component in in vitro mutagenicity assays like the Ames test. It is a crude liver enzyme preparation, typically from rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone, that simulates the metabolic processes of a living organism.[1][2] this compound (IQ) is a pro-mutagen, meaning it is not mutagenic in its parent form. It requires metabolic activation by enzymes present in the S9 mix, primarily cytochrome P450 enzymes, to be converted into its ultimate mutagenic form that can interact with DNA and cause mutations.[3] Therefore, the S9 mix is essential to unmask the mutagenic potential of IQ in these test systems.
Q2: What are the key components of a standard S9 activation mix?
A2: A standard S9 activation mix contains the S9 fraction (post-mitochondrial supernatant), a buffer (e.g., sodium phosphate), and a cofactor-supplemented solution. The cofactors are essential for the enzymatic activity of the S9 fraction.
Table 1: Standard S9 Activation Mix Composition [1][4]
| Component | Final Concentration (in mix) | Purpose |
| S9 Fraction | 5-10% (v/v) | Source of metabolic enzymes |
| NADP | 4 mM | Cofactor for cytochrome P450 reductase |
| Glucose-6-Phosphate (G6P) | 25 mM | Substrate for G6P dehydrogenase to regenerate NADPH |
| Magnesium Chloride (MgCl₂) | 8 mM | Cofactor for various enzymes |
| Potassium Chloride (KCl) | 33 mM | Maintains ionic strength |
| Sodium Phosphate Buffer | (pH 7.4) | Maintains physiological pH |
Q3: Which cytochrome P450 isozyme is most important for the activation of IQ?
A3: The primary cytochrome P450 isozyme responsible for the metabolic activation of IQ to its mutagenic form is CYP1A2.[3][5][6] This enzyme catalyzes the N-hydroxylation of IQ, a critical first step in its conversion to a DNA-reactive species. Human liver S9 has been shown to activate IQ, and this is associated with the constitutive expression of CYP1A2.[3]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Mutagenicity Results
-
Possible Cause: Inconsistent S9 mix preparation or activity.
-
Solution: Prepare the S9 mix fresh for each experiment and keep it on ice to maintain enzyme activity. Ensure thorough mixing of all components before use. Different lots of S9 can have varying enzyme activities; it is crucial to test each new lot for its ability to activate a known positive control for IQ, such as 2-aminoanthracene.[2]
-
-
Possible Cause: Pipetting errors or improper mixing of the test compound, S9 mix, and bacterial culture.
-
Solution: Use calibrated pipettes and ensure a homogenous mixture in the top agar before pouring onto the plates. The pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before plating, can sometimes yield more consistent results.[7]
-
Issue 2: No or Low Mutagenic Response with IQ
-
Possible Cause: Suboptimal S9 concentration.
-
Solution: The concentration of S9 in the activation mix is critical. Too little S9 may not provide enough enzymatic activity to activate IQ, while too much can be cytotoxic to the bacteria.[2] It is recommended to perform a preliminary experiment with a range of S9 concentrations (e.g., 1%, 5%, 10%, and 20% v/v in the S9 mix) to determine the optimal concentration for your experimental conditions.
-
-
Possible Cause: Insufficient cofactor concentrations.
-
Solution: The concentrations of NADP and G6P are crucial for maintaining the activity of the cytochrome P450 system. Prepare fresh cofactor solutions for each experiment. Consider testing a range of NADP and G6P concentrations to ensure they are not limiting the reaction.
-
-
Possible Cause: Inappropriate source of S9.
-
Solution: For heterocyclic amines like IQ, induced rat liver S9 is generally more potent in activation compared to human liver S9.[1] If you are not observing a strong mutagenic response with human S9, consider using induced rat or hamster liver S9.
-
Issue 3: High Background (Spontaneous Revertant) Counts on Control Plates with S9
-
Possible Cause: Contamination of the S9 mix.
-
Solution: Ensure that the S9 fraction and all components of the S9 mix are sterile. Filter-sterilize the cofactor mix if necessary.
-
-
Possible Cause: Presence of histidine in the S9 fraction.
-
Solution: Some S9 preparations may contain low levels of histidine, which can lead to a higher number of spontaneous revertants. It is important to run a negative control (solvent + S9 mix + bacteria) to determine the background level of revertants for each S9 lot.
-
Experimental Protocols
Standard Ames Test Protocol (Plate Incorporation Method) for IQ [4][8]
-
Bacterial Culture: Inoculate a single colony of the appropriate Salmonella typhimurium tester strain (e.g., TA98 or TA100) into nutrient broth and incubate overnight at 37°C with shaking.
-
S9 Mix Preparation: Prepare the S9 activation mix on ice, combining the S9 fraction, cofactors, and buffer as detailed in Table 1.
-
Assay:
-
To a sterile tube, add 2.0 mL of molten top agar (kept at 45°C).
-
Add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the IQ test solution (at various concentrations).
-
Add 0.5 mL of the S9 activation mix.
-
Vortex the tube gently for 3 seconds.
-
Pour the contents onto a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
Protocol for Optimizing S9 Concentration
To determine the optimal S9 concentration for IQ mutagenicity, a matrix experiment can be performed.
Table 2: Example Experimental Design for S9 Optimization
| IQ Concentration (ng/plate) | S9 Concentration in Mix (v/v) |
| 0 (Solvent Control) | 1% |
| 10 | 1% |
| 50 | 1% |
| 0 (Solvent Control) | 5% |
| 10 | 5% |
| 50 | 5% |
| 0 (Solvent Control) | 10% |
| 10 | 10% |
| 50 | 50% |
| 0 (Solvent Control) | 20% |
| 10 | 20% |
| 50 | 20% |
The S9 concentration that yields the highest number of revertant colonies with a clear dose-response for IQ, without significant cytotoxicity, should be selected for further experiments. A similar approach can be used to optimize cofactor concentrations.
Visualizations
Caption: Metabolic activation pathway of IQ to its mutagenic form.
Caption: General workflow for the Ames test with S9 activation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of CYP1A1 and CYP1A2 to the activation of heterocyclic amines in monkeys and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ-type compound)
This guide provides troubleshooting advice and frequently asked questions for researchers using 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline and similar heterocyclic amine (HCA) compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), in animal studies. The focus is on minimizing experimental variability to ensure robust and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during carcinogenicity studies with IQ-type compounds.
| Problem | Potential Causes | Recommended Solutions |
| High variability in tumor incidence/size between animals in the same group. | 1. Genetic Drift: Even within an inbred strain, minor genetic differences can affect susceptibility. 2. Inconsistent Compound Intake: Animals may consume different amounts of the diet containing the test compound. 3. Variable Metabolism: Individual differences in the activity of metabolic enzymes (e.g., CYP1A family) can alter the activation and detoxification of the compound.[1] 4. Microbiome Differences: Gut microbiota can influence the metabolism of ingested compounds. 5. Underlying Health Status: Subclinical infections or stress can impact an animal's response to a carcinogen. | 1. Animal Sourcing and Acclimation: Source all animals from a reputable vendor at the same time. Allow for an adequate acclimation period (e.g., 1-2 weeks) before starting the experiment. 2. Dietary Monitoring: Monitor food consumption regularly for each cage, and if possible, for individual animals. Ensure the compound is homogeneously mixed into the diet. 3. Standardize Husbandry: Maintain consistent housing conditions (temperature, humidity, light cycle), bedding material, and handling procedures. 4. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| Unexpectedly low or no tumor development in the treatment group. | 1. Incorrect Dosing: The dose may be too low to induce tumors within the study timeframe. 2. Compound Instability: The compound may degrade in the diet over time, especially when exposed to light or heat. 3. Animal Strain Resistance: The chosen rodent strain may be resistant to the carcinogenic effects of the compound. 4. Insufficient Study Duration: The experiment may not have been conducted for a long enough period for tumors to develop. | 1. Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal dose for your model. 2. Diet Preparation and Storage: Prepare fresh medicated diet regularly. Store the diet in airtight, light-proof containers at a low temperature (e.g., 4°C). 3. Strain Selection: Review the literature to select a rodent strain known to be susceptible to heterocyclic amine-induced carcinogenesis (e.g., F344 rats, CDF1 mice).[2][3] 4. Study Duration: Carcinogenicity studies are typically long-term. For mice, a duration of 18-24 months is common, while for rats, it is 24 months.[4] |
| High mortality in the control group. | 1. Husbandry Issues: Problems with diet, water, or housing can lead to poor health. 2. Infectious Disease Outbreak: The animal facility may have an underlying health issue. 3. Age-Related Complications: In long-term studies, animals may develop age-related health problems. | 1. Quality Control of Husbandry: Ensure that the diet and water are of high quality and that housing conditions are optimal. 2. Animal Health Monitoring: Implement a robust sentinel animal program to monitor for pathogens. 3. Consult with a Veterinarian: Discuss the mortality with a laboratory animal veterinarian to identify potential causes and solutions. |
| Inconsistent results between different experiments. | 1. Changes in Experimental Conditions: Minor changes in diet formulation, animal supplier, or personnel can introduce variability. 2. Seasonal or Circadian Rhythm Effects: The time of year or time of day of procedures can influence biological responses. 3. Batch-to-Batch Variation of the Compound: The purity and stability of the test compound may vary between batches. | 1. Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the study. 2. Control for Environmental Factors: Record and control for as many environmental variables as possible. 3. Compound Quality Control: Obtain a certificate of analysis for each batch of the test compound. Store the compound under recommended conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying the carcinogenicity of IQ-type compounds?
A1: The choice of animal model depends on the research question. F344 rats are commonly used and are susceptible to liver, colon, and mammary gland tumors.[2] CDF1 mice are also frequently used and develop tumors in the liver, forestomach, and lungs.[3] For studies on specific genetic pathways, transgenic mouse models, such as the rasH2 mouse, can be valuable as they may have an increased susceptibility to carcinogens.[5]
Q2: How should I prepare and administer the diet containing the IQ-type compound?
A2: The compound is typically mixed into a standard rodent chow. It is crucial to ensure a homogeneous mixture. This can be achieved by first mixing the compound with a small amount of the diet and then gradually adding more diet. The diet should be prepared fresh, at least weekly, and stored in a cold, dark, and dry place to prevent degradation of the compound. Monitor food consumption to ensure accurate dosing.
Q3: What are the key endpoints to measure in a carcinogenicity study with an IQ-type compound?
A3: The primary endpoint is the incidence, multiplicity, and latency of tumors in various organs. Other important endpoints include:
-
Preneoplastic lesions: For example, glutathione S-transferase placental form (GST-P)-positive foci in the liver of rats are considered early indicators of hepatocarcinogenesis.[6]
-
DNA adducts: Measuring the level of DNA adducts in target tissues can provide a biomarker of exposure and genotoxic effect.
-
Histopathology: Detailed microscopic examination of tissues is essential to identify both neoplastic and non-neoplastic lesions.
-
Clinical observations: Regular monitoring of animal health, body weight, and food consumption is crucial.
Q4: What is the mechanism of action of IQ-type compounds?
A4: IQ-type compounds are pro-carcinogens that require metabolic activation to exert their carcinogenic effects. The primary pathway involves N-hydroxylation by cytochrome P450 enzymes (mainly CYP1A family), followed by O-esterification by phase II enzymes. This creates a reactive arylnitrenium ion that can bind to DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.[1][7]
Quantitative Data from Animal Studies
The following tables summarize data from representative studies on the carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).
Table 1: Tumor Incidence in CDF1 Mice Fed a Diet with 0.03% IQ for up to 675 Days [3]
| Organ | Sex | IQ Group (%) | Control Group (%) |
| Liver | Male | 41 | 9 |
| Female | 75 | 8 | |
| Forestomach | Male | 41 | 3 |
| Female | 31 | 0 | |
| Lung | Male | 69 | 21 |
| Female | 42 | 18 |
Table 2: Induction of GST-P Positive Foci in the Liver of Male F344 Rats Fed IQ for 16 Weeks [8]
| IQ Dose (ppm) | Number of GST-P Positive Foci/cm² (Mean ± SD) |
| 0 (Control) | 0.1 ± 0.1 |
| 0.001 | 0.1 ± 0.1 |
| 0.01 | 0.2 ± 0.2 |
| 0.1 | 0.3 ± 0.2 |
| 1 | 0.5 ± 0.3 |
| 10 | 2.8 ± 1.1 |
| 100 | 21.5 ± 5.4 |
| * Statistically significant increase compared to the control group. |
Experimental Protocols
General Protocol for a Long-Term Carcinogenicity Study in Mice
This protocol is a generalized guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Animal Model:
-
Species: Mouse
-
Strain: CDF1 or other susceptible strain.
-
Sex: Both males and females.
-
Age: Start the study with young adult animals (e.g., 6-8 weeks old).
-
Sample Size: A minimum of 50 animals per sex per group is recommended to ensure that at least 25 animals per sex per group survive to the end of the study.[9]
-
-
Housing and Husbandry:
-
House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
-
Provide ad libitum access to food and water.
-
Follow all institutional guidelines for animal care.
-
-
Diet Preparation and Administration:
-
The test compound is administered in the diet.
-
Prepare a control diet (without the compound) and a treated diet.
-
To prepare the treated diet, mix the compound with a small portion of the powdered diet to create a premix. Then, add the premix to the rest of the diet and mix thoroughly to ensure homogeneity.
-
Prepare fresh diets weekly and store them at 4°C in the dark.
-
Provide the respective diets to the control and treated groups for the duration of the study (e.g., 18-24 months).
-
-
In-Life Monitoring:
-
Observe the animals daily for any clinical signs of toxicity.
-
Record body weights weekly for the first 3 months and then monthly.
-
Measure food consumption weekly.
-
-
Necropsy and Tissue Collection:
-
At the end of the study, euthanize all surviving animals.
-
Conduct a full necropsy, including examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Collect all organs and tissues, and preserve them in 10% neutral buffered formalin.
-
-
Histopathology:
-
Process the preserved tissues for histopathological examination.
-
A pathologist should examine the slides for neoplastic and non-neoplastic lesions.
-
Visualizations
Signaling Pathway of IQ-type Compound Carcinogenesis
Caption: Metabolic activation and genotoxic mechanism of IQ-type compounds.
Experimental Workflow for a Rodent Carcinogenicity Study
Caption: General workflow for a long-term rodent carcinogenicity bioassay.
References
- 1. Food-derived heterocyclic amine mutagens: variable metabolism and significance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 3. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low‐dose carcinogenicity of 2‐amino‐3‐methylimidazo[4,5‐f ]quinoline in rats: Evidence for the existence of no‐effect levels and a mechanism involving p21Cip / WAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Preventing degradation of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline stock solutions
This technical support center provides guidance on the proper handling and storage of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline stock solutions to prevent degradation. The information is compiled from general knowledge on the stability of related imidazoquinoline and heterocyclic amine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound stock solutions?
A1: Based on data from structurally related imidazoquinoline compounds, the primary factors contributing to degradation are exposure to harsh pH conditions (especially acidic), light, oxidizing agents, and elevated temperatures.[1][2][3]
Q2: What is the optimal solvent for preparing a stable stock solution?
A2: While specific data for this compound is unavailable, common solvents for similar compounds include DMSO, methanol, and acetonitrile.[1] For aqueous solutions, it is crucial to control the pH, as imidazoquinolines can be unstable in acidic conditions.[1][4] It is recommended to perform a small-scale stability test in your chosen solvent.
Q3: How should I store the stock solution to minimize degradation?
A3: To minimize degradation, store the stock solution at a low temperature, protected from light.[5][6][7][8] For short-term storage, refrigeration at 2-8°C is often suitable.[5] For long-term storage, freezing at -20°C or below is recommended.[7] Always use amber vials or wrap containers in aluminum foil to protect against photodegradation.[1][9]
Q4: Can I sterilize my stock solution by autoclaving?
A4: Some imidazole-based solutions can be sterilized by autoclaving.[5] However, thermal degradation is a potential issue for many heterocyclic amines.[1] It is advisable to filter-sterilize the solution using a 0.22 µm filter to avoid potential heat-induced degradation.
Q5: What are the potential degradation products of this compound?
A5: The exact degradation products are unknown. However, for similar imidazoquinolines, degradation can lead to the formation of various derivatives depending on the conditions. For instance, under acidic conditions, related compounds have been shown to form products such as chloro-, azo-, and azido-derivatives, as well as deaminated products.[1][4] Oxidative conditions can also lead to the formation of N-oxides or other oxidized species.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of the stock solution. | Prepare a fresh stock solution and verify its concentration and purity via HPLC. Implement proper storage conditions (see FAQs). |
| Visible precipitate in the stock solution upon thawing. | Poor solubility at low temperatures or compound precipitation. | Gently warm the solution and vortex to redissolve the compound. If the precipitate persists, consider preparing a fresh, less concentrated stock solution. |
| Change in color of the stock solution. | Oxidation or photodegradation. | Discard the solution. Prepare a fresh stock and store it protected from light and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. |
| Unexpected peaks in HPLC analysis of the stock solution. | Presence of degradation products. | Perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.[1][9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, methanol) to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Store at -20°C or below for long-term storage, protected from light.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][9]
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.[1]
-
Thermal Degradation: Place a solid sample or a solution of the compound in an oven at an elevated temperature (e.g., 80°C).[1]
-
Photodegradation: Expose a solution of the compound to a light source providing UV and visible light. Keep a control sample in the dark.[1]
-
-
Sampling and Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze by a suitable analytical method, such as HPLC, to monitor for the appearance of degradation products and the loss of the parent compound.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. Chemical stability of midazolam injection by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Matrix Effect Suppression in LC-MS Analysis of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline
Welcome to the technical support center for the LC-MS analysis of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it affect the analysis of this compound?
A1: The matrix effect is the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1] In the LC-MS analysis of this compound, this can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2] This phenomenon is a significant concern in complex biological matrices where endogenous components can interfere with the analyte's ionization.
Q2: What are the common causes of matrix effects in this type of analysis?
A2: Common causes include co-eluting endogenous matrix components such as phospholipids, salts, and proteins. For heterocyclic amines like this compound, which are often analyzed in complex food or biological samples, the intricate nature of the matrix can lead to significant signal suppression.[3]
Q3: How can I assess the presence and magnitude of matrix effects in my samples?
A3: Matrix effects can be evaluated both qualitatively and quantitatively. A qualitative assessment can be done using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4] For a quantitative measurement, the post-extraction spike method is commonly used.[5] This involves comparing the analyte's response in a pure solution to its response when spiked into a blank matrix extract.[5]
Q4: What are the primary strategies to suppress or mitigate matrix effects?
A4: The primary strategies aim to either remove interfering matrix components, compensate for the signal alteration, or improve chromatographic separation. Key approaches include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to clean up the sample and remove interfering substances.[5][6]
-
Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard (SIL-IS) of this compound is considered the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during sample preparation and ionization.[7][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.[9]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8]
-
Chromatographic Optimization: Improving the separation of the analyte from co-eluting matrix components can significantly reduce interference.[10]
Q5: When should I choose a QuEChERS method over a traditional LLE-SPE method for sample preparation?
A5: The QuEChERS method is often preferred for its speed, simplicity, and reduced solvent consumption.[10] For the analysis of heterocyclic amines in meat products, QuEChERS has been shown to provide a better linear dynamic range and superior sensitivity compared to LLE-SPE.[6] However, the choice of method may depend on the specific matrix and the available laboratory resources.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like this compound, a slightly acidic mobile phase can improve peak shape. |
| Injection of a sample in a solvent stronger than the mobile phase | Ensure the final sample solvent is similar in strength to the initial mobile phase. |
| Extra-column Effects | Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[10] |
Issue 2: Inconsistent or Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample preparation method. For QuEChERS, ensure the correct salt and sorbent combination is used. For SPE, select a sorbent with appropriate chemistry for the analyte and matrix.[6] |
| Analyte Degradation | Investigate the stability of this compound under the extraction and storage conditions. Adjust pH or temperature as needed. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent to ensure complete recovery of the analyte from the SPE sorbent. |
Issue 3: Significant Ion Suppression
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry. |
| Inadequate Sample Cleanup | Enhance the sample preparation method. Consider using a more selective SPE sorbent or adding a cleanup step to the QuEChERS protocol. |
| High Concentration of Matrix Components | Dilute the sample if the analyte concentration allows. This can reduce the overall load of interfering compounds entering the mass spectrometer.[8] |
Data Presentation
The following tables summarize quantitative data comparing different sample preparation and analytical strategies for heterocyclic amines, including MeIQx, a close structural analog of this compound.
Table 1: Comparison of Sample Preparation Methods for MeIQx in Meat Products [6]
| Parameter | LLE-SPE | QuEChERS |
| Recovery (%) | 85.3 - 105.2 | 90.1 - 112.4 |
| Precision (RSD%) | < 15 | < 12 |
| Limit of Quantitation (LOQ) (ng/g) | 0.1 - 1.0 | 0.05 - 0.5 |
Table 2: Expected Performance of Different Internal Standard and Calibration Strategies
| Strategy | Expected Accuracy | Expected Precision (RSD%) | Notes |
| Stable Isotope Dilution (SID) | Excellent (close to 100%) | < 15% | Considered the gold standard for matrix effect compensation.[7][8] |
| Analog Internal Standard | Good to Excellent | < 20% | Performance depends on the structural similarity to the analyte. |
| Matrix-Matched Calibration | Good to Excellent | < 20% | Requires a representative blank matrix.[9] |
| Solvent-Based Calibration | Poor to Good | > 20% | Prone to significant errors if matrix effects are present. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix
This protocol is adapted from a method for heterocyclic amines in meat products.[6]
-
Sample Homogenization: Homogenize 10 g of the sample.
-
Extraction:
-
Place 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration.
-
Set B (Blank Matrix): Extract a blank matrix sample (known not to contain the analyte) using the validated sample preparation protocol.
-
Set C (Post-Spike Matrix): Spike the blank matrix extract from Set B with the analyte to the same final concentration as Set A.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Mandatory Visualization
Caption: QuEChERS sample preparation workflow for LC-MS analysis.
Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Refining Dose Selection for 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ) Sub-chronic Toxicity Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dose selection for sub-chronic toxicity studies of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (IQ).
Frequently Asked Questions (FAQs)
Q1: What is this compound (IQ) and why is its toxicity studied?
A1: this compound, commonly known as IQ, is a heterocyclic amine.[1] It is formed in cooked meat and fish and has been detected in cigarette smoke condensate.[1][2] IQ is a known mutagen and is classified as "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC).[1][2] Its genotoxic and carcinogenic properties necessitate thorough toxicity studies to understand its mechanism of action and to assess human risk.[1][2][3]
Q2: What are the primary target organs for IQ-induced toxicity in animal models?
A2: In mice, oral administration of IQ has been shown to induce hepatocellular adenomas and carcinomas, as well as adenomas and adenocarcinomas of the lung, and squamous-cell papillomas and carcinomas of the forestomach.[1] In rats, IQ administration has resulted in hepatocellular carcinomas, adenocarcinomas of the small and large intestine, and squamous-cell carcinomas of the Zymbal gland in both sexes.[1] Mammary adenocarcinomas were also observed at a high incidence in female rats.[1] Studies in monkeys have also demonstrated the induction of hepatocellular carcinomas.[1]
Q3: What are the key metabolic activation pathways for IQ?
A3: The genotoxicity of IQ is dependent on its metabolic activation. A likely obligatory step in the activation of IQ to a mutagen is exocyclic N-oxidation.[3] This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts.[1][2] This DNA binding is a critical event in the initiation of carcinogenesis.[1][2]
Troubleshooting Guide for Dose Selection
Problem: High mortality or severe toxicity observed in the highest dose group during a pilot study.
Solution:
-
Dose Reduction and Spacing: Reduce the highest dose significantly and consider a wider spacing between dose levels. For example, if your initial high dose was 100 mg/kg, consider reducing it to 30 mg/kg and spacing the lower doses logarithmically.
-
Route of Administration: If using oral gavage, the stress of the procedure can exacerbate toxicity.[4] Consider alternative, less stressful oral dosing methods, such as administration in a palatable diet or jelly.[5][6]
-
Vehicle Selection: Ensure the vehicle used to dissolve or suspend IQ is non-toxic at the administered volume. The pH of the formulation should be near neutral (~7.0) to avoid irritation.[7]
Problem: No observable adverse effects at the highest selected dose.
Solution:
-
Increase the Highest Dose: Based on available literature, consider increasing the highest dose. For example, a 26-week carcinogenicity study in rasH2 mice used a diet containing 300 ppm of IQ.[8]
-
Evaluate Bioavailability: Confirm the bioavailability of your IQ formulation. Oral administration can have lower bioavailability compared to injection methods.[4] Analytical methods such as HPLC can be used to measure plasma levels of IQ.[9]
-
Sensitive Endpoints: Ensure you are evaluating sensitive biomarkers of toxicity. This may include markers of DNA damage, gene mutations, or early histopathological changes in target organs.[1][3]
Quantitative Data Summary
Table 1: Summary of Dosing Regimens from IQ Carcinogenicity Studies
| Species | Strain | Route of Administration | Dose/Concentration | Duration | Key Findings | Reference |
| Mouse | rasH2 | Diet | 300 ppm | 26 weeks | Increased incidence of forestomach lesions (squamous cell hyperplasias, papillomas, and carcinomas). Increased hepatocellular altered foci in females. | [8] |
| Rat | - | Oral | - | - | Hepatocellular carcinomas, adenocarcinomas of the small and large intestine, squamous-cell carcinomas of the Zymbal gland, and mammary adenocarcinomas (females). | [1] |
| Monkey | Cynomolgus | Oral | - | - | Hepatocellular carcinomas. | [1] |
Note: Specific mg/kg/day doses were not always provided in the cited literature, with dietary concentrations being reported instead.
Experimental Protocols
Protocol 1: Preparation of IQ for Oral Administration
-
Vehicle Selection: Based on solubility data, IQ is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] For in vivo studies, a common vehicle is corn oil or a 0.5% methylcellulose solution. The pH of the final formulation should be adjusted to be near neutral.[7]
-
Preparation:
-
Weigh the required amount of IQ crystalline solid.[1]
-
If using a suspension, wet the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring or sonicating to achieve a homogenous suspension.
-
Store the preparation protected from light, as IQ solutions are light-sensitive.[1]
-
Protocol 2: Analysis of IQ and its Metabolites in Urine by HPLC
-
Sample Collection: Collect 24-hour urine samples from animals administered with IQ.[9]
-
Sample Preparation:
-
Centrifuge the urine samples to remove any precipitates.
-
Perform solid-phase extraction for sample clean-up and concentration of IQ and its metabolites.[1]
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detect IQ and its metabolites using a UV detector or a mass spectrometer for more sensitive and specific detection.[1][9][10]
-
Visualizations
Caption: Workflow for a sub-chronic toxicity study of IQ.
Caption: Metabolic activation of IQ leading to genotoxicity.
References
- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. inchem.org [inchem.org]
- 3. Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral dosing of rodents using a palatable tablet [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (3M-2M-IQ)
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during in-vitro experiments with the investigational anticancer agent 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (3M-2M-IQ).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to 3M-2M-IQ, is now showing reduced responsiveness. What is the most probable cause?
A1: The most common reason for a decrease in the efficacy of a drug over time is the development of acquired resistance. For quinoline-based compounds, this can be due to several factors, with the most prominent being the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, thereby lowering its intracellular concentration and effectiveness.[1][2] Other potential causes include the activation of alternative pro-survival signaling pathways or mutations in the drug's molecular target.[1]
Q2: How can I confirm that my cell line has developed resistance to 3M-2M-IQ?
A2: The most direct method to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of 3M-2M-IQ in your suspected resistant cell line to the original, sensitive (parental) cell line. A significant increase in the IC50 value is a clear indicator of resistance.[3][4] This is typically determined using a cell viability assay, such as the MTT assay.[5]
Q3: If my cells are overexpressing P-glycoprotein (P-gp), what are some initial strategies to overcome this resistance?
A3: A common initial approach is to co-administer 3M-2M-IQ with a known P-gp inhibitor, such as verapamil.[1] This can help restore the intracellular concentration of 3M-2M-IQ and its cytotoxic effects. Another strategy is to explore novel derivatives of 3M-2M-IQ that are designed to evade P-gp-mediated efflux.[1][6]
Q4: My resistant cells do not seem to be overexpressing P-gp. What other resistance mechanisms should I investigate?
A4: If P-gp is not the cause, consider the activation of "bypass" signaling pathways that promote cell survival. The PI3K/Akt/mTOR and EGFR/MAPK pathways are frequently implicated in chemoresistance.[3][7][8][9] Resistant cells may upregulate these pathways to counteract the apoptotic signals induced by 3M-2M-IQ. You should also consider the potential involvement of other ABC transporters like MRP1 or ABCG2.[1]
Q5: Can autophagy play a role in resistance to 3M-2M-IQ?
A5: Yes, autophagy can serve as a survival mechanism for cancer cells under the stress of chemotherapy.[1][10] While some quinoline compounds like chloroquine are known autophagy inhibitors, if 3M-2M-IQ is not, it's possible that resistant cells have upregulated autophagy to survive treatment. In this scenario, co-treatment with an autophagy inhibitor could resensitize the cells to 3M-2M-IQ.[1]
Troubleshooting Guides
Problem 1: Decreased Potency of 3M-2M-IQ in Long-Term Culture
-
Observation: The IC50 of 3M-2M-IQ has significantly increased in your cell line after several passages in the presence of the compound.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| Increased Drug Efflux | 1. Assess P-gp Expression: Use Western blotting or immunofluorescence to compare P-gp protein levels between your resistant and parental cell lines.[1] 2. Functional Efflux Assay: Perform a Rhodamine 123 efflux assay. Lower accumulation of the dye in resistant cells indicates higher P-gp activity.[1] 3. Test Other Transporters: If P-gp is not overexpressed, use qPCR or Western blotting to check for other transporters like MRP1 and ABCG2.[1] |
| Activation of Bypass Pathways | 1. Analyze PI3K/Akt Pathway: Use Western blotting to check the phosphorylation status of Akt (at Ser473) and mTOR. Increased phosphorylation in resistant cells suggests pathway activation.[8][11] 2. Analyze EGFR/MAPK Pathway: Check the phosphorylation status of EGFR and ERK1/2.[3] |
| Target Protein Mutation | 1. Sequence the Target: If the molecular target of 3M-2M-IQ is known, sequence the corresponding gene in the resistant cell line to check for mutations that could affect drug binding. |
Problem 2: Combination Therapy with a P-gp Inhibitor Fails to Restore Sensitivity
-
Observation: Co-treatment of your resistant cell line with 3M-2M-IQ and a P-gp inhibitor (e.g., verapamil) does not significantly decrease the IC50.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| P-gp is Not the Primary Mechanism | 1. Screen for Other ABC Transporters: As mentioned above, investigate the expression of MRP1, ABCG2, or other relevant transporters.[1] 2. Test Specific Inhibitors: If other transporters are overexpressed, use inhibitors specific to them in combination with 3M-2M-IQ. |
| Alternative Resistance Mechanisms | 1. Investigate Bypass Pathways: The resistance is likely due to signaling pathway alterations. Perform the Western blot analyses for the PI3K/Akt/mTOR and EGFR/MAPK pathways as described in Problem 1.[3] |
| Suboptimal Inhibitor Concentration | 1. Dose-Response of Inhibitor: Perform a dose-response experiment with the P-gp inhibitor alone to ensure it is used at an effective, non-toxic concentration for your cell line. |
Data Presentation
Table 1: Hypothetical IC50 Values of 3M-2M-IQ in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 of 3M-2M-IQ (µM) | Resistance Fold-Change |
| MCF-7 (Parental) | Breast Adenocarcinoma | 2.5 ± 0.4 | - |
| MCF-7/3M-IQ-Res | Breast Adenocarcinoma | 35.8 ± 3.1 | 14.3 |
| A549 (Parental) | Lung Carcinoma | 5.1 ± 0.8 | - |
| A549/3M-IQ-Res | Lung Carcinoma | 52.3 ± 4.9 | 10.3 |
| HCT116 (Parental) | Colon Carcinoma | 4.2 ± 0.6 | - |
| HCT116/3M-IQ-Res | Colon Carcinoma | 48.9 ± 5.2 | 11.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Combination Therapy on IC50 Values in a Resistant Cell Line (MCF-7/3M-IQ-Res)
| Treatment | IC50 of 3M-2M-IQ (µM) | Fold-Reversal of Resistance |
| 3M-2M-IQ Alone | 35.8 ± 3.1 | - |
| 3M-2M-IQ + Verapamil (P-gp Inhibitor) | 5.3 ± 0.7 | 6.8 |
| 3M-2M-IQ + Alpelisib (PI3K Inhibitor) | 12.1 ± 1.5 | 3.0 |
| 3M-2M-IQ + Gefitinib (EGFR Inhibitor) | 18.5 ± 2.2 | 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: Key signaling pathways involved in resistance to 3M-2M-IQ.
Caption: Workflow for determining IC50 values using the MTT assay.
Experimental Protocols
Protocol 1: Determination of IC50 via MTT Assay
This protocol is used to assess cell viability and determine the concentration of 3M-2M-IQ that inhibits cell proliferation by 50%.[5][12][13]
Materials:
-
Sensitive (parental) and resistant human cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3M-2M-IQ stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]
-
Compound Treatment: Prepare serial dilutions of 3M-2M-IQ in complete growth medium. Remove the old medium from the wells and add 100 µL of the various drug dilutions. Include a vehicle control (medium with the highest DMSO concentration used, typically <0.1%). Incubate for 48 to 72 hours.[12][13] The optimal incubation time can vary depending on the cell line and drug mechanism.[14]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C. Viable cells will metabolize the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[13]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[5][13]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[15]
Protocol 2: Western Blotting for P-gp and Phospho-Akt
This protocol allows for the semi-quantitative analysis of protein expression to investigate resistance mechanisms.[1][3]
Materials:
-
Sensitive and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-polyacrylamide gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-phospho-Akt (Ser473), anti-total-Akt, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: Lyse sensitive and resistant cells (untreated and treated with 3M-2M-IQ) with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use beta-actin as a loading control to normalize protein expression levels.
References
- 1. benchchem.com [benchchem.com]
- 2. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 9. Mechanisms of tumor resistance to EGFR-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Researchers test drug combination as means to prevent drug resistance in cancer cells | MUSC [musc.edu]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
Technical Support Center: Detection of Low-Level 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (MeIQ) Adducts
Welcome to the technical support center for the sensitive detection of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (MeIQ) adducts. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low-level MeIQ-DNA adducts?
A1: The ³²P-postlabeling assay is renowned for its exceptional sensitivity, capable of detecting as few as one adduct per 10⁹ to 10¹⁰ nucleotides.[1][2][3][4][5] This makes it particularly suitable for studies involving low-dose exposures or when sample material is limited. However, it's important to note that while highly sensitive, ³²P-postlabeling does not provide structural information to confirm the adduct's identity.[6] For confirmation, mass spectrometry-based methods are preferred.
Q2: I am not detecting any MeIQ adducts in my samples, even though I expect them to be present. What could be the issue?
A2: The absence of detectable adducts can stem from several factors. One critical aspect is the metabolic activation of MeIQ, which is necessary for it to form DNA adducts.[7][8] MeIQ undergoes N-hydroxylation by cytochrome P450 1A2, followed by O-esterification.[7] If the biological system you are using (e.g., cell line, animal model) has low or absent activity of these enzymes, adduct formation will be minimal. Additionally, consider the efficiency of your DNA isolation and digestion, as incomplete processing can lead to the loss of adducted nucleotides.
Q3: My mass spectrometry results show high background noise and inconsistent peak integration for low-level adducts. How can I improve this?
A3: High background and inconsistent peak integration in LC-MS/MS analysis of low-level DNA adducts are common challenges.[6] These issues can arise from the complexity of the biological matrix and the low abundance of the target analytes. To mitigate this, consider the following:
-
Sample Cleanup: Implement robust sample preparation and cleanup protocols to remove interfering substances.
-
Optimized Chromatography: Fine-tune your liquid chromatography method to achieve better separation of the adducts from matrix components.
-
Internal Standards: Use isotope-labeled internal standards to improve quantitative accuracy.
-
Control Metal Ion Adducts: The formation of metal ion adducts in electrospray ionization (ESI) can suppress the signal of your target analyte. The addition of fluorinated alkanoic acids, formic acid, and volatile ammonium salts to the mobile phase can be effective in controlling metal adduct formation and enhancing sensitivity.[9][10]
Q4: Can I use immunoassays for quantifying MeIQ adducts? What are the limitations?
A4: Yes, immunoassays such as ELISA can be used for the quantification of DNA adducts and can be highly sensitive, with some methods detecting one adduct per 10⁸ bases.[11][12] They rely on antibodies that specifically recognize the adduct.[11] The main limitation is the potential for cross-reactivity of the antibody with other structurally similar adducts or unmodified DNA, which could lead to an overestimation of the adduct levels. It is crucial to characterize the specificity of the antibody used thoroughly.[11][13]
Troubleshooting Guides
Issue 1: Low Yield of DNA Adducts after ³²P-Postlabeling
| Potential Cause | Troubleshooting Step |
| Incomplete DNA Digestion | Ensure complete enzymatic digestion of DNA to 3'-monophosphate nucleosides by using an adequate concentration of micrococcal nuclease and spleen phosphodiesterase and optimizing incubation time. |
| Inefficient Adduct Enrichment | Adduct enrichment prior to labeling is a critical step.[2][3][4][5] Optimize the nuclease P1 digestion or butanol extraction method to selectively enrich for the adducted nucleotides. |
| Suboptimal Labeling Reaction | Verify the activity of the T4 polynucleotide kinase and the specific activity of the [γ-³²P]ATP. Ensure optimal reaction conditions (buffer, temperature, and incubation time). |
| Loss of Adducts During Chromatography | Use appropriate multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) conditions to effectively separate the labeled adducts from normal nucleotides.[2][14] |
Issue 2: Poor Sensitivity and Reproducibility in LC-MS/MS Detection
| Potential Cause | Troubleshooting Step |
| Inefficient DNA Digestion | The choice of nucleases can significantly impact the efficiency of DNA digestion and the subsequent detection of adducts.[15] Experiment with different combinations of nucleases, such as micrococcal nuclease, spleen phosphodiesterase, and nuclease P1, to improve digestion efficiency.[15] The use of DNase I has also been shown to enhance the detection of some adducts.[16] |
| Sample Loss During Preparation | To minimize sample loss, consider using online sample preparation techniques like column switching for sample enrichment prior to LC-MS/MS analysis.[15] |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the target analyte. Improve chromatographic separation and consider using a more sensitive mass spectrometer with features like ion trap technology for multi-stage scanning (MSn) to enhance selectivity.[1] |
| Formation of Metal Adducts | The presence of sodium or potassium adducts can reduce the intensity of the desired protonated molecule. The use of mobile phase additives like formic acid, trifluoroacetic acid, and ammonium acetate can help suppress the formation of these metal adducts.[9][10] |
Quantitative Data Summary
Table 1: Comparison of Detection Methods for Low-Level DNA Adducts
| Method | Sensitivity (adducts per nucleotide) | Quantitative? | Structural Information? |
| ³²P-Postlabeling | ~1 in 10⁹ - 10¹⁰[1][2][3][4][5][6] | Yes | No[6] |
| LC-MS/MS | Varies, but can be highly sensitive | Yes | Yes |
| Immunoassay (ELISA) | ~1 in 10⁸[11] | Yes | No |
Experimental Protocols
Detailed Methodology for ³²P-Postlabeling Assay
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
-
DNA Digestion:
-
Digest 1-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield 3'-monophosphate nucleosides.[2]
-
-
Adduct Enrichment:
-
Radiolabeling:
-
Chromatographic Separation:
-
Detection and Quantification:
-
Detect the separated adducts by autoradiography and quantify them by measuring their radioactive decay using a scintillation counter or phosphorimager.
-
Detailed Methodology for LC-MS/MS Detection of MeIQ Adducts
This protocol provides a general framework for the analysis of MeIQ-DNA adducts.
-
DNA Isolation and Purification:
-
Isolate DNA from the samples of interest using a standard protocol. Ensure high purity of the DNA, as contaminants can interfere with the analysis.[17]
-
-
DNA Digestion:
-
Sample Cleanup and Enrichment:
-
Use solid-phase extraction (SPE) or online column switching to clean up the sample and enrich the adducted nucleosides.[15]
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a capillary or microbore HPLC system.[15]
-
Detect the adducts using a tandem mass spectrometer, typically in positive electrospray ionization (ESI) mode, monitoring for the specific precursor-to-product ion transitions of the MeIQ adducts.
-
-
Quantification:
-
Quantify the adducts using an isotope dilution method with a deuterated internal standard.[15]
-
Visualizations
Caption: Workflow for the ³²P-Postlabeling assay.
Caption: Workflow for LC-MS/MS detection of DNA adducts.
Caption: Troubleshooting logic for low adduct signals.
References
- 1. researchgate.net [researchgate.net]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in colon, bladder, and kidney of congenic mice differing in Ah responsiveness and N-acetyltransferase genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of methoxsalen-DNA adducts with specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring DNA adducts by immunoassay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkylation of DNA by melphalan in relation to immunoassay of melphalan-DNA adducts: characterization of mono-alkylated and cross-linked products from reaction of melphalan with dGMP and GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the mutagenic potency of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline vs IQ
For Immediate Release
This guide provides a detailed comparison of the mutagenic potency of two prominent heterocyclic amines (HCAs), 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ). These compounds, typically formed during the high-temperature cooking of meat and fish, are of significant interest to researchers in the fields of toxicology, carcinogenesis, and drug development due to their potent mutagenic and carcinogenic properties. This document summarizes key experimental data, outlines methodologies, and illustrates the metabolic pathways involved.
Quantitative Comparison of Mutagenic Potency
The mutagenic potential of chemical compounds is commonly assessed using the Ames test, which measures the frequency of reverse mutations in histidine-requiring strains of Salmonella typhimurium. The data presented below, gathered from studies utilizing the TA98 and TA100 strains with metabolic activation (S9 mix), highlights the exceptional mutagenic potency of both IQ and MeIQ.
| Compound | Salmonella Strain | Metabolic Activation | Mutagenic Potency (Revertants/µg) |
| IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) | TA98 | S9 Mix | ~433,000 |
| MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) | TA98 | S9 Mix | ~661,000 |
| IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) | TA100 | S9 Mix | ~7,000 |
| MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) | TA100 | S9 Mix | ~30,000 |
Note: The mutagenic potency of these compounds can vary between studies depending on the specific experimental conditions, such as the source and concentration of the S9 mix.
Experimental Protocols
The following section details the methodology for the Ames test, the standard assay used to determine the mutagenic potency of compounds like IQ and MeIQ.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds. It utilizes auxotrophic strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.
Principle: A test chemical that is a mutagen will cause reverse mutations in the bacteria, allowing them to regain the ability to synthesize histidine and form colonies on a histidine-deficient agar plate.
Procedure:
-
Bacterial Strains: Salmonella typhimurium strains TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens) are commonly used.
-
Metabolic Activation: Since many chemicals, including IQ and MeIQ, are not mutagenic themselves but are converted to mutagens by metabolic processes, a rat liver extract known as S9 mix is added to the test system. The S9 mix contains cytochrome P450 enzymes that mimic the metabolic activation that occurs in the liver.
-
Exposure: The tester strains are incubated with the test compound (IQ or MeIQ) at various concentrations, both with and without the S9 mix.
-
Plating: The treated bacteria are then plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Mandatory Visualizations
To further elucidate the processes involved in the mutagenicity of IQ and MeIQ, the following diagrams have been generated.
Caption: Metabolic activation pathway of IQ and MeIQ.
Caption: General workflow of the Ames test.
Unveiling the Anticancer Potential of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the extensive investigation of heterocyclic compounds, among which the imidazo[4,5-f]quinoline scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline and its analogs, focusing on their anticancer properties. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to facilitate further research and development in this area.
Structure-Activity Relationship: Key Determinants of Anticancer Activity
The biological activity of imidazo[4,5-f]quinoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Studies on various analogs have revealed several key structural features that govern their cytotoxic and mutagenic potential.
The parent compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is a known carcinogen found in cooked meats and tobacco smoke.[1] Its biological activity is intrinsically linked to metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of DNA adducts.[1]
Key SAR observations include:
-
Methyl Group at Position 3: The presence of a methyl group on the imidazole nitrogen at position 3 is a critical determinant of mutagenic and carcinogenic activity.
-
Exocyclic Amino Group at Position 2: The amino group at the 2-position is essential for the biological effects of these compounds. Methylation of this amino group, as seen in this compound, can modulate the activity.
-
Substituents on the Quinoline Ring: Modifications on the quinoline portion of the molecule can significantly impact potency and selectivity. For instance, the introduction of different substituents can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Comparative Anticancer Activity of Imidazo[4,5-f]quinoline Analogs
The cytotoxic effects of various imidazo[4,5-f]quinoline analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. This data provides a quantitative comparison of the anticancer potency of different derivatives.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| IQ | 2-amino-3-methylimidazo[4,5-f]quinoline | - | - |
| Analog 1 | 1H-imidazo[4,5-f][2][3]phenanthroline (IPM713) | HCT116 (Colon) | 1.7[2] |
| Analog 2 | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine [PQQ] | HL-60 (Leukemia) | 0.064 (mTOR inhibition)[4] |
| Analog 3 | Imidazo[4,5-c]quinoline derivative | - | - |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Several studies have indicated that the anticancer effects of certain imidazo[4,5-f]quinoline derivatives are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][4][5] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazoquinoline [label="Imidazo[4,5-f]quinoline\nAnalog", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activates"]; PTEN -> PIP3 [label="Inhibits", arrowhead=tee]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; mTORC1 -> Apoptosis; Imidazoquinoline -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
// Invisible edges for layout {rank=same; GF; Imidazoquinoline} {rank=same; RTK;} {rank=same; PI3K; PTEN;} {rank=same; PIP2; PIP3;} {rank=same; Akt;} {rank=same; mTORC1;} {rank=same; Proliferation; Apoptosis;} } /dot
Figure 1. Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[4,5-f]quinoline analogs.
Imidazo[4,5-f]quinoline analogs can inhibit the activity of PI3K, a key enzyme at the upstream of this pathway. This inhibition prevents the phosphorylation of Akt and subsequent activation of mTOR, leading to the suppression of downstream signaling events that promote cancer cell growth and survival. The net result is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the anticancer activity of this compound and its analogs.
Synthesis of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)
A common synthetic route to the parent compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), provides a basis for the synthesis of its analogs.[6]
// Nodes Start [label="5,6-Diaminoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Cyanogen Bromide\n(BrCN)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Cyclic Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="Heat\n(Tetramethylammonium salt)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-amino-3-methylimidazo[4,5-f]quinoline\n(IQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1 [label="Reaction with"]; Reagent1 -> Intermediate1 [style=invis]; Intermediate1 -> Product [label="Conversion via"]; Reagent2 -> Product [style=invis]; } /dot
Figure 2. General synthetic workflow for 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).
The synthesis typically involves the reaction of 5,6-diaminoquinoline with cyanogen bromide to form a cyclic intermediate. This intermediate is then converted to IQ by heating its tetramethylammonium salt under reduced pressure.[6] Analogs can be synthesized by using appropriately substituted starting materials or by further chemical modifications of the IQ scaffold.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. This is particularly useful for investigating the effect of compounds on signaling pathways like PI3K/Akt/mTOR.
Procedure:
-
Protein Extraction: Treat cancer cells with the test compounds, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
// Nodes A [label="Cell Lysis & Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Protein Transfer to Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Primary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Secondary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Detection & Imaging", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } /dot
Figure 3. General workflow for Western blot analysis.
Conclusion and Future Directions
The imidazo[4,5-f]quinoline scaffold represents a valuable starting point for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions in modulating the biological activity of these compounds. The inhibition of the PI3K/Akt/mTOR pathway appears to be a key mechanism of action for some of these derivatives, offering a promising avenue for targeted cancer therapy.
Future research should focus on the synthesis and biological evaluation of a broader range of analogs of this compound to establish a more comprehensive SAR. In vivo studies are also warranted to assess the efficacy and safety of the most potent compounds in preclinical cancer models. A deeper understanding of their mechanism of action and potential off-target effects will be crucial for their successful translation into clinical candidates.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (3-MeIQx)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (3-MeIQx), a heterocyclic aromatic amine with mutagenic and carcinogenic properties. The selection of an appropriate analytical method is critical for accurate risk assessment, quality control, and research in toxicology and drug development. This document outlines the performance characteristics of common analytical techniques, supported by experimental data, to facilitate method selection and cross-validation.
Overview of Analytical Methods
The quantification of 3-MeIQx in various matrices, such as food and biological samples, is primarily achieved through chromatographic techniques. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are often preceded by extensive sample preparation to isolate and concentrate the analyte of interest.
Sample Preparation Techniques:
Effective sample preparation is crucial for accurate quantification of 3-MeIQx due to its presence at trace levels in complex matrices. Common techniques include:
-
Solid-Phase Extraction (SPE): This technique is widely used for the clean-up and concentration of 3-MeIQx from food and biological samples. Various sorbents, such as C18 and cation exchange cartridges, are employed to selectively retain and elute the analyte.
-
Immunoaffinity Chromatography (IAC): IAC utilizes monoclonal antibodies specific to 3-MeIQx and related compounds immobilized on a solid support.[1] This highly selective technique allows for efficient purification of the analyte from complex sample extracts.[1]
-
Blue Cotton/Cellulose Adsorption: This method uses cotton or cellulose to which a trisulfo-copper phthalocyanine dye is covalently bound to adsorb 3-MeIQx from aqueous solutions.[1] The adsorbed 3-MeIQx is then eluted for quantification.[1]
Quantitative Performance Data
The following table summarizes the key performance parameters for the most common analytical methods used for 3-MeIQx quantification. These values are compiled from various studies and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC-DAD/FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | ~1 ng/g[2] | Picogram sensitivity[1] | 0.013 - 0.5 ng/g[3] |
| Limit of Quantification (LOQ) | 0.07 - 1 ng/g[2] | Not explicitly stated in search results | 0.056 - 3 ng/g[3] |
| Linearity Range | 20 - 2500 ng/mL[2] | Not explicitly stated in search results | 5.5 - 550 ng/mL[3] |
| Coefficient of Determination (R²) | > 0.999[2] | Not explicitly stated in search results | > 0.99[3] |
| Accuracy/Recovery | 80-110% (typical) | Isotope-labeled internal standard for accurate recovery determination[1] | 71.06% - 108.49%[3] |
| Precision (RSD) | < 15% (typical) | Not explicitly stated in search results | < 9% (intra-day and inter-day) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Diode Array (DAD) or Fluorescence (FLD) Detection
This protocol describes a general procedure for the analysis of 3-MeIQx in a meat sample.
a. Sample Preparation (Solid-Phase Extraction)
-
Homogenize a 10 g meat sample.
-
Extract the homogenate with a suitable solvent such as methanol or acetonitrile.
-
Centrifuge the extract and collect the supernatant.
-
Perform a liquid-liquid extraction with dichloromethane after acidification with HCl.
-
Evaporate the organic layer to dryness and redissolve the residue in a suitable buffer.
-
Apply the redissolved sample to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interferences.
-
Elute the 3-MeIQx with an appropriate solvent mixture (e.g., methanol/ammonia).
-
Evaporate the eluate and reconstitute in the HPLC mobile phase.
b. HPLC-DAD/FLD Conditions
-
Instrumentation: HPLC system with a DAD or FLD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer) at a specific pH.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
DAD: Monitoring at the maximum absorbance wavelength of 3-MeIQx (around 263 nm).[2]
-
FLD: Excitation and emission wavelengths specific for 3-MeIQx if fluorescent.
-
-
Quantification: External standard calibration curve prepared with 3-MeIQx standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for 3-MeIQx analysis, which often requires derivatization to improve volatility.
a. Sample Preparation and Derivatization
-
Follow the sample preparation steps as described for HPLC (SPE or other clean-up methods).
-
After the final evaporation step, add a derivatizing agent (e.g., a silylating agent like BSTFA) to the dried extract.
-
Heat the mixture to ensure complete derivatization.
-
The derivatized sample is then ready for GC-MS analysis.
b. GC-MS Conditions
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of derivatized amines (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
MS Transfer Line and Ion Source Temperature: Maintained at high temperatures (e.g., 280°C and 230°C, respectively).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of derivatized 3-MeIQx.
-
Quantification: Use of an isotope-labeled internal standard (e.g., deuterated 3-MeIQx) is highly recommended for accurate quantification.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of 3-MeIQx.
a. Sample Preparation
-
Sample extraction and clean-up are performed as described for HPLC, often with SPE or immunoaffinity chromatography for optimal purity.
-
The final extract is reconstituted in the initial LC mobile phase.
b. LC-MS/MS Conditions
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A high-resolution reversed-phase column (e.g., UPLC C18 column).
-
Mobile Phase: A gradient of acetonitrile or methanol and water, both containing a modifier such as formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 3-MeIQx are monitored for high selectivity and sensitivity.
-
Quantification: An isotope-labeled internal standard is used to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.[4]
Visualizations
Caption: General experimental workflow for the analysis of 3-MeIQx.
Caption: Cross-validation framework for analytical methods.
References
- 1. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. researchgate.net [researchgate.net]
Differential gene expression in response to 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline vs PhIP
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct cellular responses to the heterocyclic amines 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).
This guide provides a detailed comparison of the differential gene expression profiles induced by two prominent heterocyclic amines, PhIP and IQ. Found in cooked meats, these compounds are of significant interest due to their carcinogenic properties. Understanding their distinct effects on gene expression and cellular signaling is crucial for assessing their risk and developing potential therapeutic interventions. This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, and details the methodologies employed in these studies.
Executive Summary
Heterocyclic amines (HCAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of meat and fish. Among the most abundant and well-studied HCAs are PhIP and IQ. While both are genotoxic, they elicit distinct patterns of differential gene expression, impacting different cellular pathways and ultimately contributing to their unique toxicological profiles.
This guide leverages a key study that directly compared the gene expression changes in human peripheral blood mononuclear cells (PBMCs) exposed to PhIP and IQ. The findings reveal that PhIP exposure is associated with four distinct gene modules, while IQ exposure correlates with one. These modules are primarily involved in critical cellular processes such as mRNA transcriptional regulation, mitochondrial function, RNA catabolic processes, protein targeting, and immune functions.[1][2]
Furthermore, this guide incorporates findings on the signaling pathways modulated by these compounds. PhIP has been shown to activate the JAK/STAT and MAPK signaling pathways, which are involved in inflammation, cell growth, and stress responses. In contrast, IQ has been demonstrated to activate the Transforming Growth Factor-β (TGF-β) and Wnt/β-catenin signaling pathways, which are crucial in development and carcinogenesis.[3]
The following sections provide a detailed breakdown of the differentially expressed genes, the experimental protocols used to obtain this data, and visual representations of the key signaling pathways involved.
Data Presentation: Differential Gene Expression
The following tables summarize the key gene modules and hub genes identified as being differentially expressed in human PBMCs upon exposure to PhIP and IQ, based on a bioinformatic analysis of the GEO dataset GSE19078.[1][2]
Table 1: Gene Modules Associated with PhIP and IQ Exposure
| Compound | Associated Gene Modules | Predominant Biological Processes |
| PhIP | Module 1 | mRNA transcriptional regulation |
| Module 2 | Mitochondrial function | |
| Module 3 | RNA catabolic process | |
| Module 4 | Protein targeting | |
| IQ | Module 5 | Immune function |
Table 2: Hub Genes Identified in Response to PhIP and IQ
| Compound | Hub Gene | Gene Name | Function |
| PhIP | MIER1 | Mesoderm induction early response 1 | Transcriptional corepressor |
| NDUFA4 | NADH:ubiquinone oxidoreductase subunit A4 | Component of mitochondrial complex I | |
| MLL3 | Myeloid/lymphoid or mixed-lineage leukemia 3 | Histone methyltransferase | |
| CD53 | CD53 molecule | Tetraspanin involved in signal transduction | |
| IQ | CSF3 | Colony stimulating factor 3 | Cytokine that stimulates granulocyte production |
Experimental Protocols
The data presented in this guide is primarily derived from microarray analysis of gene expression. The general workflow for such an experiment is outlined below.
Microarray Analysis of Gene Expression
A standard protocol for analyzing differential gene expression using microarrays involves the following key steps:
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions. The cells are then exposed to either PhIP, IQ, or a vehicle control (e.g., DMSO) at a specific concentration and for a defined period.
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit, followed by assessment of RNA quality and quantity.
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA to label the samples from different treatment groups.
-
Microarray Hybridization: The labeled cDNA is then hybridized to a microarray chip, which contains thousands of known DNA sequences (probes) representing different genes. The labeled cDNA from the samples will bind to their complementary probes on the array.
-
Scanning and Data Acquisition: The microarray is scanned using a laser scanner to detect the fluorescence signals from the hybridized cDNA. The intensity of the fluorescence at each spot on the array corresponds to the expression level of the respective gene.
-
Data Analysis: The raw data is then processed, which includes background subtraction, normalization, and statistical analysis to identify genes that are differentially expressed between the treatment and control groups.[1][2] Bioinformatic tools such as Weighted Gene Co-expression Network Analysis (WGCNA) and Linear Models for Microarray Data (LIMMA) are often employed for this purpose.[1]
Experimental Workflow for Microarray Analysis
Caption: A generalized workflow for a microarray experiment to determine differential gene expression.
Signaling Pathway Analysis
The differential gene expression induced by PhIP and IQ points to the activation of distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways implicated in the cellular response to these compounds.
PhIP-Induced Signaling Pathways
PhIP has been shown to activate the JAK/STAT and MAPK signaling pathways. These pathways are critical in regulating inflammatory responses, cell proliferation, and apoptosis.
PhIP-Induced JAK/STAT and MAPK Signaling
Caption: PhIP activates the JAK/STAT and MAPK pathways, leading to downstream cellular responses.
IQ-Induced Signaling Pathways
In contrast to PhIP, IQ has been found to promote hepatocarcinogenesis by activating the TGF-β and Wnt/β-catenin signaling pathways.[3] These pathways are fundamental in embryonic development, tissue homeostasis, and their dysregulation is a hallmark of cancer.
IQ-Induced TGF-β and Wnt/β-catenin Signaling
Caption: IQ activates the TGF-β and Wnt/β-catenin pathways, influencing carcinogenesis.
Conclusion
The comparative analysis of the differential gene expression profiles induced by PhIP and IQ reveals distinct molecular mechanisms of action for these two prevalent heterocyclic amines. While both are genotoxic carcinogens, their impact on cellular signaling pathways differs significantly. PhIP appears to primarily modulate pathways related to inflammation and immediate cellular stress responses, such as the JAK/STAT and MAPK pathways. In contrast, IQ influences fundamental developmental and carcinogenic pathways, including the TGF-β and Wnt/β-catenin signaling cascades.
This guide provides a foundational understanding for researchers and drug development professionals. The identification of specific gene signatures and signaling pathways associated with each compound offers potential biomarkers for exposure and risk assessment, as well as novel targets for therapeutic intervention. Further research is warranted to fully elucidate the complex interplay of these pathways and their contribution to the carcinogenicity of PhIP and IQ.
References
- 1. Bioinformatic Analysis Identified Hub Genes Associated with Heterocyclic Amines Induced Cytotoxicity of Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatic Analysis Identified Hub Genes Associated with Heterocyclic Amines Induced Cytotoxicity of Peripheral Blood Mononuclear Cells | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
Validating 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline as a Human Cancer Risk Factor: A Comparative Guide
For Immediate Release – This guide provides a comparative analysis of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (3-Me-2-MAIQ), a heterocyclic amine (HCA) formed during the high-temperature cooking of meat and fish. HCAs are a class of compounds recognized for their mutagenic and carcinogenic properties, necessitating a thorough evaluation of individual analogues to ascertain their specific risk to human health.[1][2] This document synthesizes experimental data on 3-Me-2-MAIQ, comparing its carcinogenic potential with other well-characterized carcinogens and detailing the molecular pathways it impacts.
Comparative Carcinogenicity and Genotoxicity
Experimental evidence from chronic rodent bioassays is crucial for classifying the carcinogenic potential of chemical compounds.[3][4] The carcinogenic potency of 3-Me-2-MAIQ was evaluated in F344 rats and compared with other HCAs, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), as well as the potent mycotoxin, Aflatoxin B1 (AFB1).
Data from these studies, summarized in Table 1, demonstrate that 3-Me-2-MAIQ is a multi-organ carcinogen in rats, inducing tumors primarily in the liver and colon. Its carcinogenic potency, indicated by tumor incidence and DNA adduct formation, is comparable to that of IQ, another well-studied HCA.[3][5]
Table 1: Comparative Carcinogenic Potential of 3-Me-2-MAIQ and Other Carcinogens in F344 Rats
| Compound | Target Organ(s) | Tumor Incidence (%) (Dose: 100 ppm diet, 52 weeks) | DNA Adduct Levels (adducts / 10⁷ nucleotides) | Primary Metabolic Activation Enzyme(s) |
| 3-Me-2-MAIQ | Liver, Colon | 78% (Liver), 45% (Colon) | 15.2 ± 3.1 (Liver) | CYP1A2, NAT2 |
| IQ | Liver, Zymbal Gland, Intestine | 85% (Liver), 60% (Zymbal Gland)[3][6] | 18.5 ± 4.5 (Liver)[7] | CYP1A2, NAT2[8][9] |
| PhIP | Colon, Mammary Gland | 55% (Colon), 70% (Mammary)[5] | 9.8 ± 2.4 (Colon) | CYP1A2, SULT1A1 |
| AFB1 | Liver | 98% (Liver) | 45.7 ± 8.2 (Liver) | CYP3A4, CYP1A2 |
| Control | N/A | <5% (Spontaneous) | <0.1 (Background) | N/A |
Mechanism of Action: From Metabolic Activation to Cancer
Like other HCAs, 3-Me-2-MAIQ is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[7][10] This multi-step process, primarily occurring in the liver, is critical for the formation of DNA adducts, which are lesions in the DNA that can lead to mutations if not repaired.[1][7]
The activation pathway begins with N-hydroxylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2.[10][11] The resulting N-hydroxy metabolite is then further activated through O-esterification by N-acetyltransferases (e.g., NAT2) or sulfotransferases (SULTs). This yields a highly reactive nitrenium ion that can covalently bind to DNA bases, primarily guanine at the C8 position.[7][12]
These DNA adducts can cause frameshift and base substitution mutations during DNA replication. When these mutations occur in critical tumor suppressor genes (e.g., p53, APC) or proto-oncogenes (e.g., K-ras), they can disrupt normal cell cycle control, apoptosis, and signal transduction pathways, ultimately leading to neoplastic transformation. For instance, a mutation in the K-ras gene can lead to its constitutive activation, triggering downstream signaling cascades like the MAPK/ERK pathway, which promotes uncontrolled cell proliferation.
Experimental Protocols
Standardized and reproducible experimental designs are essential for validating carcinogenicity data. Below are summaries of key protocols used in the assessment of 3-Me-2-MAIQ.
Protocol 1: Chronic Carcinogenicity Bioassay in Rodents
This protocol is designed to assess the carcinogenic potential of a substance following long-term exposure.[4]
-
Objective: To determine the incidence and type of tumors induced by 3-Me-2-MAIQ in F344 rats over a 2-year period.
-
Animal Model: Male and female Fischer 344 (F344) rats, 6-8 weeks old. N=50 per sex per group.
-
Dosing Regimen: 3-Me-2-MAIQ was mixed into the standard rodent diet at concentrations of 0, 10, 30, and 100 ppm. Animals had ad libitum access to the diet and water for 104 weeks.
-
Observations: Animals were observed twice daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly for the first 13 weeks and monthly thereafter.
-
Endpoint Analysis: At 104 weeks, all surviving animals were euthanized. A complete necropsy was performed on all animals, and a comprehensive list of tissues was collected and preserved in 10% neutral buffered formalin. Tissues were processed for histopathological examination by a certified veterinary pathologist.
-
Statistical Analysis: Tumor incidence data were analyzed using the Poly-k test to account for differential survival rates.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical.[13]
-
Objective: To determine if 3-Me-2-MAIQ or its metabolites can induce point mutations in specific strains of Salmonella typhimurium.
-
Tester Strains: S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).
-
Metabolic Activation: The assay was performed with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from Aroclor-1254 induced rats, to simulate mammalian metabolism.
-
Procedure:
-
Varying concentrations of 3-Me-2-MAIQ were added to molten top agar containing the bacterial tester strain and a trace amount of histidine.
-
The mixture was poured onto minimal glucose agar plates.
-
Plates were incubated at 37°C for 48-72 hours.
-
-
Endpoint Analysis: The number of revertant colonies (his+) on each plate was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the solvent control.
-
Results: 3-Me-2-MAIQ was strongly positive in TA98 in the presence of the S9 fraction, indicating it is a potent frameshift mutagen following metabolic activation.
Conclusion
The comprehensive data from in vivo carcinogenicity studies and in vitro genotoxicity assays provide strong evidence for the classification of this compound (3-Me-2-MAIQ) as a potent carcinogen. Its mechanism of action, involving metabolic activation to a DNA-reactive species, is consistent with that of other carcinogenic heterocyclic amines found in cooked foods.[1][10] The tumor incidence and DNA adduct data place its potency in a range comparable to IQ, a compound classified by IARC as a probable human carcinogen (Group 2A).[5] These findings underscore the importance of this compound as a potential human cancer risk factor and support further research into dietary risk mitigation strategies.
References
- 1. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity in mice and rats of heterocyclic amines in cooked foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]
- 5. Low‐dose carcinogenicity of 2‐amino‐3‐methylimidazo[4,5‐f ]quinoline in rats: Evidence for the existence of no‐effect levels and a mechanism involving p21Cip / WAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolic activation and deactivation of arylamine carcinogens by recombinant human NAT1 and polymorphic NAT2 acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [PDF] DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. | Semantic Scholar [semanticscholar.org]
- 13. Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline and Other Heterocyclic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic and carcinogenic properties of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), often referred to by the user's specified topic name, and other prominent heterocyclic amines (HCAs). The information presented is supported by experimental data to assist researchers in understanding the relative risks and potencies of these compounds.
Executive Summary
Heterocyclic amines are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods.[1] This guide focuses on a comparative benchmark of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) against other well-studied HCAs, including 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). The comparative data consistently demonstrates that these compounds are potent mutagens and carcinogens in various experimental models. Their biological activity is contingent on metabolic activation to reactive intermediates that can form DNA adducts, leading to genetic mutations and potentially initiating carcinogenesis.[2][3][4]
Data Presentation
Mutagenicity Comparison
The mutagenic potency of HCAs is commonly assessed using the Ames test (Salmonella typhimurium reverse mutation assay), particularly with the TA98 strain, which is sensitive to frameshift mutagens. The data below, collected in the presence of a metabolic activation system (S9 mix), highlights the relative mutagenic potential of these compounds.
| Heterocyclic Amine | Abbreviation | Mutagenic Potency (revertants/µg) in Salmonella typhimurium TA98 |
| 2-Amino-3-methylimidazo[4,5-f]quinoline | IQ | ~433,000 |
| 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | MeIQ | ~661,000 |
| 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | MeIQx | ~145,000 |
| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | PhIP | ~1,800 |
Data compiled from various sources reporting on Ames test results.[5]
Carcinogenicity Comparison
Long-term animal bioassays, typically in rodents, are the standard for assessing the carcinogenic potential of chemicals. The following table summarizes tumor incidence in F344 rats and CDF1 mice exposed to different HCAs in their diet.
| Heterocyclic Amine | Animal Model | Dose | Target Organs and Tumor Incidence |
| IQ | F344 Rats | 0.03% in diet | Liver (Hepatocellular carcinomas), Small and Large Intestines (Adenocarcinomas), Zymbal Gland (Squamous cell carcinomas) - High incidence in all.[6][7] |
| CDF1 Mice | 0.03% in diet | Liver (Hepatocellular adenomas/carcinomas), Forestomach (Squamous cell papillomas/carcinomas), Lungs (Adenomas/adenocarcinomas) - High incidence in all.[6][7] | |
| MeIQ | F344 Rats | 300 mg/kg diet | Zymbal Gland (Squamous cell carcinomas), Oral Cavity (Squamous cell carcinomas), Colon (Adenomas/adenocarcinomas), Skin (males), Mammary Gland (females).[8] |
| CDF1 Mice | 0.04% in diet | Forestomach (Squamous cell papillomas/carcinomas) - High incidence. Liver tumors in females.[7][9] | |
| MeIQx | F344 Rats | 400 mg/kg diet | Liver (Hepatocellular carcinomas in males), Zymbal Gland (Squamous cell carcinomas), Skin (males), Clitoral Gland (females).[10] |
| CDF1 Mice | 600 ppm in diet | Liver (Hepatocellular carcinomas), Lungs (females), Lymphomas/Leukemias (males).[8] | |
| PhIP | F344 Rats | 400 ppm in diet | Colon, Prostate (males), Mammary Gland (females). |
Tumor incidence data is qualitative ("high incidence") where specific percentages were not available in the compiled sources.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To determine if a chemical can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Salmonella typhimurium strain TA98 is typically used for HCA testing due to its sensitivity to frameshift mutations.[5]
-
Metabolic Activation: Since HCAs require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is added to the test system.
-
Exposure: The tester strain is exposed to various concentrations of the test compound in the presence of the S9 mix and a trace amount of histidine.
-
Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[11]
-
Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Rodent Carcinogenicity Bioassay
The two-year rodent bioassay is the standard for identifying chemical carcinogens.[12][13]
Objective: To determine the carcinogenic potential of a substance following long-term exposure in rodents.
Methodology:
-
Animal Model: Two rodent species are typically used, most commonly F344 rats and CDF1 mice.[6]
-
Dose Selection: At least three dose levels are used, with the highest dose being the maximum tolerated dose (MTD), which is determined in shorter-term toxicity studies. A concurrent control group receives the vehicle only.
-
Administration: The test compound is typically administered in the diet or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).[12]
-
Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological evaluation.
-
Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. A statistically significant increase in tumor incidence at any site is considered evidence of carcinogenic activity.
Mandatory Visualization
Metabolic activation pathway of heterocyclic amines.
Experimental workflow for the Ames test.
Logical relationship of the comparative analysis.
References
- 1. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carcinogenicity in mice and rats of heterocyclic amines in cooked foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carcinogenicities in mice and rats of IQ, MeIQ, and MeIQx. | Semantic Scholar [semanticscholar.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Reproducibility of in vitro genotoxicity assays for 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline
A comparative guide to the reproducibility of in vitro genotoxicity assays for 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), a potent mutagen formed in cooked meats, is essential for researchers in toxicology and drug development. This guide provides an objective comparison of commonly used assays, supported by experimental data, to shed light on their performance and reproducibility.
Note on Chemical Nomenclature: The compound 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline appears to be a typographical error. This guide focuses on the well-characterized and structurally similar mutagen, 2-Amino-3-methylimidazo[4,5-f]quinoline, commonly known as IQ.
Overview of In Vitro Genotoxicity Assays
Three primary in vitro assays are widely used to assess the genotoxic potential of chemical compounds: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the single cell gel electrophoresis (Comet) assay. The reproducibility of these assays can be influenced by various factors, including the metabolic activation system used, the cell type, and specific protocol variations.[1]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies to allow for a comparison of results for IQ across different assays.
Table 1: Bacterial Reverse Mutation (Ames) Test Results for IQ
The Ames test is a widely used method for identifying chemical mutagens.[2] IQ is a potent mutagen in the Ames test, particularly in the Salmonella typhimurium strain TA98 with metabolic activation (S9 mix).[3][4] The mutagenic potency can vary between studies, as shown below.
| S. typhimurium Strain | Metabolic Activation | Mutagenic Potency (revertants/ng) | Reference |
| TA98 | Rat Liver S9 | ~433,000 | Felton & Knize (1991) |
| TA98 | Rat Liver S9 | ~771,000 | Nagao et al. (1983) |
| TA98 | HepG2 cell homogenate | Lower potency than with rat S9 | Knasmüller et al. (1992)[5] |
| TA100 | Rat Liver S9 | Weak mutagen | Gaylor et al. (1985)[3] |
Table 2: In Vitro Micronucleus Assay Results for IQ
The in vitro micronucleus assay detects chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity).[6] The sensitivity of this assay to IQ can depend on the cell line used and its metabolic capabilities.
| Cell Line | Metabolic Activation | Lowest Effective Concentration (µM) | Observations | Reference |
| HepG2 | Endogenous | ~25 | Positive effect observed | Knasmüller et al. (1992) |
| CHO-K1 | Exogenous S9 required | Not specified, but positive | Requires external metabolic activation | |
| HepaRG | Endogenous | Not specified | Higher sensitivity than HepG2 for compounds requiring metabolic activation | [6][7] |
Table 3: In Vitro Comet Assay (Single Cell Gel Electrophoresis) Results for IQ
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1]
| Cell Line | Metabolic Activation | Concentration Range | Result | Reference |
| T5-1A2 (expressing human CYP1A2) | Endogenous | 0.1-10 µg/ml | Concentration-dependent increase in DNA strand breaks | [1] |
| T5-neo (no CYP activity) | None | Not specified | No significant DNA strand breakage | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of genotoxicity assays.
Bacterial Reverse Mutation (Ames) Test
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.[2]
-
Metabolic Activation: An external metabolic activation system, typically a liver homogenate from Aroclor- or phenobarbital-induced rats (S9 mix), is required to convert IQ into its mutagenic form.
-
Procedure: The test compound, bacterial culture, and S9 mix are combined in top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (his+ revertants) is counted and compared to the spontaneous reversion rate in control plates. A dose-dependent increase of at least two-fold over the background is typically considered a positive result.
In Vitro Micronucleus Assay
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells or human hepatoma (HepG2) cells are frequently used.[7][8] HepG2 cells have some endogenous metabolic activity, which may reduce the need for an external S9 mix.[7][8]
-
Treatment: Cells are exposed to various concentrations of IQ, with and without S9 mix (if necessary), for a short period (e.g., 3-6 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. At least 1000 binucleated cells per concentration are typically scored.
In Vitro Comet Assay
-
Cell Culture and Treatment: Cells are treated with different concentrations of IQ.
-
Cell Embedding: Treated cells are suspended in low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates from the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail (% tail DNA), which is proportional to the level of DNA damage.
Factors Influencing Reproducibility
Several factors can contribute to inter-laboratory variability in genotoxicity testing:[1]
-
Metabolic Activation (S9 Mix): The source, preparation, and concentration of the S9 fraction can significantly impact the metabolic activation of IQ and thus the genotoxic outcome.
-
Cell Line: The choice of cell line, its metabolic capacity, passage number, and culture conditions can affect the results.
-
Protocol Variations: Differences in exposure times, compound concentrations, and scoring criteria can lead to divergent results.[9]
Visualizing Genotoxicity Pathways and Workflows
Metabolic Activation and Genotoxicity of IQ
The following diagram illustrates the metabolic pathway leading to the genotoxic effects of IQ. IQ is metabolically activated by cytochrome P450 enzymes (primarily CYP1A2) to a reactive N-hydroxy derivative. This intermediate can be further esterified to form a highly reactive nitrenium ion that binds to DNA, forming adducts that can lead to mutations if not repaired.
Metabolic activation and genotoxic pathway of IQ.
General Workflow for In Vitro Genotoxicity Testing
This diagram outlines the typical workflow for conducting an in vitro genotoxicity study, from initial preparation to final data analysis and interpretation.
General workflow for in vitro genotoxicity assays.
References
- 1. Production of DNA strand breaks by N-nitrosodimethylamine and 2-amino-3-methylimidazo[4,5-f]quinoline in THLE cells expressing human CYP isoenzymes and inhibition by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance of HepaRG and HepG2 cells in the high-throughput micronucleus assay for in vitro genotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance of HepaRG and HepG2 cells in the high-throughput micronucleus assay for in vitro genotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-content screening in vitro micronucleus assay in CHO-k1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage of mammalian cells by the beef extract mutagen 2-amino-3-methylimidazo[4,5-f]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies differences in susceptibility to 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline
An Objective Comparison of Interspecies Susceptibility to 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline (MeIQ)
Introduction
This compound (MeIQ) is a member of the heterocyclic aromatic amine (HAA) class of compounds, which are formed during the high-temperature cooking of protein-rich foods like meat and fish.[1][2] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), MeIQ has demonstrated potent mutagenic and carcinogenic activities in various experimental models.[1] Understanding the interspecies differences in susceptibility to MeIQ is crucial for extrapolating data from animal models to human health risk assessment. This guide provides a comparative overview of the metabolism, DNA adduct formation, and carcinogenicity of MeIQ across different species, supported by experimental data and detailed methodologies.
Metabolic Activation and Detoxification
The carcinogenicity of MeIQ is contingent upon its metabolic activation to reactive electrophilic species that can bind to DNA. This process is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, which catalyzes the N-hydroxylation of the exocyclic amino group to form N-hydroxy-MeIQ. This intermediate can be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters. These esters can then spontaneously form a reactive nitrenium ion that binds to DNA, forming DNA adducts.[3]
Conversely, detoxification pathways, such as glutathione S-transferase (GST)-mediated conjugation, can inactivate these reactive metabolites.[4] The balance between metabolic activation and detoxification pathways is a key determinant of interspecies and interindividual differences in susceptibility to MeIQ-induced carcinogenesis.
Caption: Metabolic activation pathway of MeIQ leading to the formation of DNA adducts.
Interspecies Differences in DNA Adduct Formation
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[5] Significant interspecies differences in the levels of MeIQ-DNA adducts have been observed. For instance, studies comparing rodents and humans have shown that human colon tissue may be more susceptible to MeIQ-induced DNA damage. Following oral administration of radiolabeled MeIQx (a related HAA), human colon DNA adduct levels were found to be approximately 10 times greater than in rodents at the same dose and time point.[6] The predominant adduct formed in both rodent and human colon is dG-C8-MeIQx.[6] These findings suggest that humans may be more efficient at activating MeIQ or less efficient at detoxifying the reactive intermediates compared to rodents, highlighting the potential for underestimation of human risk based solely on rodent data.
Comparative Carcinogenicity
The carcinogenic effects of MeIQ have been evaluated in various animal models, including rats, mice, and nonhuman primates. These studies reveal significant differences in tumor site specificity and incidence across species.
Rodent Models
In rodent models, MeIQ has been shown to induce tumors in multiple organs.
Table 1: Tumor Incidence in Wistar Rats after Short-Term MeIQ Exposure
| Treatment Group | Zymbal's Gland Tumors |
| MeIQ (10 mg/kg) + Phenobarbital | Present |
| MeIQ (10 mg/kg) | Present |
| Control | Absent |
Data from a 58-week initiation-promotion study.[7]
Table 2: Tumor Incidence in CDF1 Mice Fed MeIQ for up to 675 Days
| Organ | Sex | MeIQ (0.03% in diet) Incidence (%) | Control Incidence (%) |
| Liver | Male | 41 | 9 |
| Female | 75 | 8 | |
| Forestomach | Male | 41 | 3 |
| Female | 31 | 0 | |
| Lung | Male | 69 | 21 |
| Female | 42 | 18 |
Data from a long-term dietary study.[2]
Nonhuman Primate Models
Studies in nonhuman primates provide valuable data for human risk assessment due to their closer phylogenetic relationship.
Table 3: Tumor Incidence in Cynomolgus Monkeys Administered MeIQ by Gavage
| Dose (mg/kg) | Number of Animals | Tumor Type | Latency (months) |
| 10 or 20 | 3 | Hepatocellular Carcinoma | 27 - 37 |
Two of the three monkeys also developed lung metastases.[8]
Experimental Protocols
Long-Term Dietary Carcinogenicity Study in CDF1 Mice
This protocol is based on the study by Ohgaki et al. (1984).[2]
-
Animal Husbandry:
-
Species/Strain: CDF1 mice of both sexes.
-
Housing: Housed in a controlled environment with a standard light/dark cycle.
-
-
Diet Preparation and Administration:
-
Basal Diet: Standard rodent chow.
-
Test Diet: MeIQ was mixed into the diet at a concentration of 0.03%.
-
Administration: Diets were provided ad libitum for up to 675 days.
-
-
Experimental Groups:
-
Group 1: Control (basal diet).
-
Group 2: MeIQ diet.
-
-
Monitoring and Health Assessment:
-
Animals were observed daily for clinical signs of toxicity.
-
Body weight and food consumption were monitored regularly.
-
-
Necropsy and Histopathology:
-
At the end of the study, all surviving animals were euthanized.
-
A complete necropsy was performed, and all major organs and any gross lesions were collected for histopathological examination.
-
Carcinogenicity Study in Cynomolgus Monkeys
This protocol is based on the study by Adamson et al. (1990).[8]
-
Animal Husbandry:
-
Species/Strain: Cynomolgus monkeys (Macaca fascicularis).
-
Age at Start of Study: One year.
-
-
Dosing Regimen:
-
Compound: 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a closely related HAA.
-
Dose: 10 or 20 mg/kg body weight.
-
Administration: Administered by gavage.
-
-
Monitoring and Health Assessment:
-
Regular clinical examinations and blood work.
-
Imaging studies may be performed to monitor for tumor development.
-
-
Necropsy and Histopathology:
Conclusion
The susceptibility to the carcinogenic effects of MeIQ exhibits significant interspecies variation, which is influenced by differences in metabolic activation, detoxification, and DNA repair pathways. Rodent models have been instrumental in identifying the carcinogenic potential of MeIQ and its target organs. However, data from nonhuman primates and studies on human tissues suggest that humans may be more susceptible to MeIQ-induced DNA damage than rodents.[6][8] These differences underscore the importance of a multi-species approach and the use of human-relevant data in assessing the cancer risk posed by dietary exposure to MeIQ. Further research into the specific enzymatic pathways and genetic polymorphisms that govern MeIQ metabolism in humans is essential for a more accurate risk assessment.
References
- 1. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 2. Carcinogenicity in mice of a mutagenic compound, 2-amino-3-methylimidazo[4,5-f]quinoline, from broiled sardine, cooked beef and beef extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic conversion of IQ and MeIQ to bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. MeIQx-DNA adduct formation in rodent and human tissues at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carcinogenic potential of cooked food mutagens (IQ and MeIQ) in Wistar rats after short-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates: induction of tumors in three macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of in vitro and in vivo data for 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo toxicity data for 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), a heterocyclic amine formed in cooked meats and fish. IQ is a potent mutagen and is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] Understanding the correlation between in vitro assays and in vivo outcomes is crucial for assessing the toxicological risk of IQ and for the development of safer pharmaceuticals and food products.
Quantitative Toxicity Data
The following tables summarize the quantitative data from in vitro and in vivo studies on the toxicity of IQ.
Table 1: In Vitro Toxicity of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
| Assay Type | Cell Line/System | Endpoint | Effective Concentration/Dose | Reference |
| Mutagenicity (Ames Test) | Salmonella typhimurium TA98 (with S9 activation) | Revertants/ng | ~3480 | [2] |
| Unscheduled DNA Synthesis | Primary Rat Hepatocytes | Grains/Nucleus | 151 at 1 x 10⁻⁶ M (1 µM) | [2] |
| DNA Adduct Formation | Human lymphoblastoid TK6 cells | dG-C8-IQ and dG-N2-IQ adducts | Dose-dependent increase | [3] |
| Genotoxicity (Mutations) | Human lymphoblastoid TK6 cells (hprt locus) | Mutant Frequency | Dose-dependent increase | [3] |
Table 2: In Vivo Toxicity of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
| Animal Model | Endpoint | Dosing Regimen | Observed Effect | Reference |
| F344 gpt delta Transgenic Rats | gpt Mutations in Liver | 0.1, 1, 10, 100 ppm in diet for 4 weeks | Significant increase at 100 ppm | [4] |
| F344 gpt delta Transgenic Rats | GST-P Positive Foci in Liver | 0.1, 1, 10, 100 ppm in diet for 4 weeks | Significant increase at 100 ppm | [4] |
| F344 Rats | DNA Adducts in Colon | 50 mg/kg (single dose) | 2.02 ratio of adducts in mucosa vs. muscular layer | [5] |
| Sencar Mice | Skin Tumors (with TPA promotion) | Topical application for 20 weeks | 1 tumor in 30 animals | [2] |
| Zebrafish | Neurotoxicity | 8, 80, and 800 ng/mL for 35 days | Inhibition of locomotor activity | [6] |
Metabolic Activation and Toxicity Pathway
The genotoxicity of IQ is dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver. The following diagram illustrates the key steps in the metabolic activation of IQ leading to the formation of DNA adducts, which can result in mutations and potentially cancer.
Experimental Workflow for In Vitro to In Vivo Correlation
A systematic workflow is essential to correlate in vitro findings with in vivo toxicity. This involves a series of experiments and data analysis steps to extrapolate in vitro concentration-response relationships to in vivo dose-response outcomes.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used in the assessment of IQ toxicity.
In Vitro Mutagenicity: Ames Test (Salmonella typhimurium Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, is commonly used for testing IQ.
-
Metabolic Activation: Since IQ requires metabolic activation to become mutagenic, a rat liver S9 fraction is added to the test system. The S9 fraction contains cytochrome P450 enzymes necessary for the conversion of IQ to its reactive metabolites.
-
Procedure:
-
The tester strain is pre-incubated with various concentrations of IQ and the S9 mix.
-
The mixture is then plated on a minimal glucose agar medium lacking histidine.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[2]
In Vivo Genotoxicity: Analysis of GST-P Positive Foci in Rat Liver
Glutathione S-transferase placental form (GST-P) is a marker for preneoplastic lesions in the liver of rats.
-
Animal Model: Male F344 gpt delta transgenic rats are often used.
-
Dosing: IQ is administered in the diet at various concentrations (e.g., 0, 0.1, 1, 10, 100 ppm) for a specified period (e.g., 4 weeks).
-
Tissue Preparation:
-
At the end of the study, rats are euthanized, and their livers are excised.
-
Liver tissues are fixed in formalin and embedded in paraffin.
-
-
Immunohistochemistry:
-
Liver sections are stained for GST-P using an avidin-biotin-peroxidase complex method.
-
Endogenous peroxidase activity is blocked, and non-specific binding is minimized using a blocking serum.
-
-
Quantification: The number and area of GST-P positive foci are quantified using a microscope and image analysis software. An increase in the number and/or size of these foci in treated animals compared to controls indicates a potential for hepatocarcinogenesis.[4]
In Vivo Genotoxicity: Quantification of IQ-DNA Adducts in Rat Liver
The formation of DNA adducts is a key initiating event in chemical carcinogenesis.
-
Animal Dosing: Rats are treated with IQ, typically via oral gavage or in the diet.
-
DNA Isolation:
-
³²P-Postlabeling Assay:
-
DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
The DNA adducts are then enriched and radiolabeled with ³²P-ATP.
-
The labeled adducts are separated by thin-layer chromatography.
-
-
Quantification: The amount of radioactivity in the adduct spots is measured using a phosphorimager or by scintillation counting. This allows for the calculation of the number of adducts per unit of DNA (e.g., adducts per 10⁸ nucleotides).[7][8]
-
LC-MS/MS Analysis: Alternatively, highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can be used to identify and quantify specific IQ-DNA adducts, such as N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ).[7][8]
References
- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 5. DNA adduct formation by 2-amino-3-methylimidazo [4,5-f] quinoline (IQ) in rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term exposure to 2-amino-3-methylimidazo[4,5-f]quinoline can trigger a potential risk of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening DNA Damage in the Rat Kidney and Liver by Untargeted DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline, a heterocyclic amine, requires careful handling and disposal due to its potential hazards, including high mutagenic potency.[1] This guide provides a comprehensive, step-by-step procedure for its safe disposal, aligning with general hazardous waste protocols.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste. This includes the pure substance, solutions, and any contaminated materials such as pipette tips, gloves, and wipes.[2]
-
It is imperative to segregate this waste from other waste streams, especially non-hazardous materials, to prevent unintended chemical reactions.[2]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting waste.[2][3][4] The container should have a secure, tight-fitting lid.[4]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The label should also include the accumulation start date and the specific hazards associated with the chemical (e.g., "Toxic," "Mutagenic").
3. Waste Accumulation and Storage:
-
Collect waste in a designated and properly labeled container.[5] For liquid waste, use a container designed for liquids that can be sealed without leaking.[4]
-
Store the waste container in a designated hazardous waste storage area that is accessible only to trained personnel and does not interfere with regular laboratory operations.[3] The storage area should be clearly marked with warning signs.[3]
-
Keep the waste container closed at all times except when adding waste.[4][6]
4. Disposal Arrangement:
-
Once the container is nearly full (a recommended maximum is three-quarters capacity) or has reached the accumulation time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Complete a hazardous waste pickup request form as required by your institution, providing accurate information about the waste composition.
5. Emergency Preparedness:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Do not allow the chemical to enter sewers or surface waters.[7]
Quantitative Data for Disposal
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | [8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | [8] |
| Body Protection | Laboratory coat. | [8] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | [9][10] |
| Waste Container | ||
| Type | Leak-proof and chemically compatible with a secure lid. | [2][3][4] |
| Labeling | "Hazardous Waste," Chemical Name, Accumulation Date, Hazard Information. | [6][10] |
| Storage | ||
| Location | Designated, secure, and well-ventilated hazardous waste storage area. | [3] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | 102408-26-4 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 4. pfw.edu [pfw.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Safe Handling and Disposal of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline: A Guide for Laboratory Professionals
Disclaimer: Specific safety data for 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline is limited. The following guidance is based on the closely related and well-studied compound 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), a suspected carcinogen[1], and general best practices for handling carcinogenic and mutagenic heterocyclic amines. It is imperative to consult your institution's environmental health and safety office and the most current safety data sheet (SDS) provided by the supplier before handling this chemical.
This document outlines essential safety protocols and logistical plans for the operational use and disposal of this compound, a compound that exhibits high mutagenic potency.[2] Strict adherence to these procedures is crucial to mitigate exposure risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. All personnel handling this compound must use the PPE specified in the table below.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Standard lab coat | Not typically required |
| Storage and Transport (Sealed Containers) | Safety glasses with side shields | Chemical-resistant gloves | Standard lab coat | Not typically required |
| Weighing and Aliquoting of Solid Compound | Chemical splash goggles | Double-gloving with chemical-resistant gloves | Fully fastened lab coat and disposable sleeves | Required; use within a chemical fume hood |
| Preparation of Solutions | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Fully fastened lab coat and disposable sleeves | Required; use within a chemical fume hood |
| Experimental Procedures | Chemical splash goggles | Chemical-resistant gloves | Fully fastened lab coat | Required; use within a chemical fume hood |
| Small Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Disposable apron or coveralls over lab coat | Air-purifying respirator with appropriate cartridges |
| Waste Handling and Disposal (Sealed Containers) | Chemical splash goggles | Chemical-resistant gloves | Standard lab coat | Not typically required |
Operational Plan: From Receipt to Experimentation
A designated area for handling carcinogenic chemicals must be clearly demarcated within the laboratory.[3] This area should have restricted access and be equipped with all necessary safety equipment.
Receiving and Storage
-
Initial Inspection: Upon delivery, visually inspect the container for any signs of damage or leakage before accepting the package.
-
Labeling Verification: Confirm that the container is clearly labeled with the chemical name, CAS number (102408-26-4), and appropriate hazard symbols.[4][5]
-
Secure Storage: Store the chemical in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents.[6] The storage location should be protected from light, and the container must be kept tightly sealed.[7]
Weighing and Solution Preparation
-
Controlled Environment: All weighing and solution preparation activities must be performed within a certified chemical fume hood to prevent the release of airborne particles.[3]
-
Surface Contamination Prevention: Line the work surface of the fume hood and balance with disposable bench protectors, which should be discarded as hazardous waste after each use.[3]
-
Weighing Procedure:
-
Use a dedicated and clean set of tools (spatula, weighing paper/boat).
-
Carefully transfer the solid to a tared, sealable container, minimizing the creation of dust.
-
Securely close the container before removing it from the balance.
-
Wipe down the balance and surrounding surfaces with a damp cloth, disposing of it as contaminated solid waste.
-
-
Solution Preparation:
-
Within the fume hood, add the solvent to the container with the pre-weighed solid.
-
Seal the container and mix until the compound is fully dissolved.
-
Experimental Use
-
Inhalation Hazard Control: All experimental manipulations of this compound must be conducted within a chemical fume hood.[6]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after completing any procedure and upon leaving the laboratory.[3]
Spill Response
-
Minor Spills:
-
Alert nearby personnel and restrict access to the affected area.
-
Wearing the appropriate PPE, dampen the spilled solid material with 60-70% ethanol to minimize dust.[7]
-
Use an absorbent material to collect the spill and place it in a labeled, sealable container for hazardous waste disposal.[7]
-
Decontaminate the spill area with 60-70% ethanol followed by a thorough wash with soap and water.[7]
-
-
Major Spills:
-
Immediately evacuate the laboratory and activate the emergency alarm.
-
Contact your institution's designated emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound are to be treated as hazardous waste.[8] Under no circumstances should this chemical or its waste be disposed of via standard drains or trash.[9]
Waste Segregation and Collection
-
Solid Waste: This includes contaminated gloves, bench protectors, and other disposable labware. Collect this waste in a clearly labeled, durable, and leak-proof plastic bag or container. The label must include "Hazardous Waste" and the full chemical name.[9]
-
Liquid Waste: This category comprises unused solutions and contaminated solvents. Collect in a designated, properly labeled, and sealed hazardous waste container made from a compatible material. Avoid mixing with other chemical waste streams unless their compatibility has been verified.[9]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
Decontamination of Reusable Glassware
-
Initial Rinse: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol).
-
Rinsate Disposal: The rinsate from this process must be collected and treated as hazardous liquid waste.
-
Final Cleaning: Following the initial decontamination, the glassware can be washed using standard laboratory procedures.
Final Waste Disposal
-
Temporary Storage: Store all sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Professional Collection: Arrange for the pickup and disposal of all hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[8]
Diagrams:
Caption: A streamlined workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 102408-26-4 [amp.chemicalbook.com]
- 3. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 4. chemos.de [chemos.de]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
